Albonoursin [cyclo(ΔPhe-ΔLeu)] represents one of the simplest yet most significant members of the diketopiperazine (DKP) family, a class of cyclic dipeptides with substantial pharmacological relevance. First identified from the bacterium Streptomyces noursei, this compound exhibits potent antibacterial properties and has become a paradigm for studying novel biosynthetic pathways independent of conventional nonribosomal peptide synthetase (NRPS) systems. The discovery and characterization of this compound has provided fundamental insights into alternative microbial strategies for secondary metabolite production, opening new avenues for biocatalytic applications and drug discovery initiatives. The initial identification and structural elucidation of this compound paved the way for understanding an entirely new mechanism of cyclic dipeptide formation in bacteria, distinguishing it from previously characterized fungal NRPS pathways [1] [2].
The historical significance of this compound research extends beyond its antimicrobial activity, serving as a model system for understanding cyclodipeptide oxidase (CDO) enzymes and their functions. Early studies in the late 1990s and early 2000s focused on characterizing the unique structural features of this compound and identifying its biosynthetic origin. This research culminated in 2002 with the landmark identification of the This compound gene cluster by a research team that successfully isolated and expressed the relevant genes in Streptomyces lividans, demonstrating for the first time a complete DKP biosynthetic pathway operating independently of NRPS machinery [1]. This breakthrough not only elucidated the pathway for this compound production but also revealed a previously unrecognized mechanism for cyclic dipeptide formation in bacteria, expanding our understanding of microbial secondary metabolism.
The biosynthesis of this compound follows a streamlined, efficient pathway that deviates significantly from canonical nonribosomal peptide synthesis mechanisms. The pathway can be divided into two principal enzymatic stages: initial cyclodipeptide formation followed by oxidative modifications. The first step involves the condensation of L-phenylalanine and L-leucine to form the cyclic dipeptide cyclo(L-Phe-L-Leu), catalyzed by the enzyme AlbC, which functions as a cyclodipeptide synthase (CDPS). This reaction utilizes aminoacyl-tRNAs as substrates, diverting them from their primary role in protein synthesis to instead serve as building blocks for secondary metabolite production [3]. Following cyclization, the precursor compound undergoes a dual dehydrogenation process catalyzed by the cyclodipeptide oxidase (CDO) complex AlbAB, which introduces α,β-unsaturations into both amino acid side chains to yield the final this compound product [cyclo(ΔPhe-ΔLeu)] [1] [2].
The biosynthetic pathway represents a remarkable example of metabolic efficiency, with only four genes required for the complete synthesis and likely export of the final compound. This minimal gene set stands in stark contrast to the massive NRPS enzymes typically associated with cyclic peptide production, which often exceed several hundred kilodaltons in size and require multiple complex domains for substrate activation, condensation, and product release. The discovery of this streamlined pathway provided the first evidence that bacteria could employ tRNA-dependent mechanisms for DKP biosynthesis, expanding the known repertoire of natural product assembly strategies in microorganisms [1].
The experimental approach that led to the elucidation of the this compound biosynthetic pathway involved a combination of biochemical, genetic, and molecular biology techniques that can be summarized in the following workflow:
Experimental workflow for this compound pathway elucidation
The critical breakthrough in understanding this compound biosynthesis came from the reverse genetic approach that began with the cyclic dipeptide oxidase (CDO) enzyme. Researchers first partially purified the CDO activity from S. noursei and obtained peptide sequence information from the protein. This sequence data enabled the design of oligonucleotide probes for screening genomic libraries, leading to the isolation of a 3.8 kb DNA fragment containing the complete this compound biosynthetic cluster. Subsequent heterologous expression of this fragment in Streptomyces lividans resulted in this compound production, confirming that all necessary genes were contained within this locus [1] [2]. Functional characterization through individual gene knockouts and complementation studies established the specific role of each gene in the pathway, revealing the novel CDPS mechanism for initial dipeptide formation and the two-component oxidase system for subsequent modifications.
The this compound biosynthetic gene cluster encompasses four tightly organized genes that display strong synteny and functional coordination. This compact genetic locus, spanning approximately 3.8 kb, represents one of the simplest complete pathways for bioactive natural product biosynthesis. The organization and functions of the encoded proteins are summarized in the table below:
Table: this compound Gene Cluster Components and Functions
| Gene | Size | Protein Function | Catalytic Activity | Key Characteristics |
|---|---|---|---|---|
| albA | ~21 kDa | CDO component A | FMN-dependent dehydrogenase | Covalently bound FMN; nitroreductase fold; forms functional heterocomplex with AlbB |
| albB | ~11 kDa | CDO component B | Oxidase subunit | No homology to known families; essential for AlbA activity and stability |
| albC | ~25 kDa | Cyclodipeptide synthase | tRNA-dependent dipeptide formation | CDPS family; utilizes aminoacyl-tRNAs; no homology to NRPS systems |
| albD | ~30 kDa | Putative transporter | Membrane transport | Predicted transmembrane domains; possible self-resistance or export function |
The gene organization follows the pattern albA-albB-albC-albD, with the two oxidase components positioned upstream of the cyclodipeptide synthase and putative transporter. This arrangement suggests potential operon-like organization and co-transcription of the biosynthetic genes. The albA and albB genes show significant overlap in their coding sequences, indicating tight translational coupling that ensures stoichiometric production of the CDO complex components. This genetic architecture optimizes the coordinated expression of proteins that must function as a multiprotein complex to achieve the complete biosynthesis of this compound from primary metabolic precursors [1] [2].
The albC gene product represents the founding member of the cyclodipeptide synthase (CDPS) enzyme family, which utilizes aminoacyl-tRNA substrates to form the cyclic dipeptide backbone. This mechanism represents a fascinating diversion of components from the primary translational machinery toward secondary metabolism. Unlike NRPS systems that activate amino acids using integrated adenylation domains and consume ATP, CDPSs effectively "hijack" charged tRNAs to form peptide bonds, representing a more energy-efficient approach to dipeptide formation. The discovery of AlbC and its mechanism established an entirely new paradigm for natural product biosynthesis and expanded our understanding of the evolutionary versatility of tRNA utilization in biological systems [3].
Recent structural biology advances have revealed that the AlbAB cyclodipeptide oxidase functions as a megadalton heterooligomeric enzyme filament, representing a novel architectural principle in natural product biosynthesis. This massive complex consists of alternating dimers of AlbA and AlbB that assemble into linear filaments exceeding 2 MDa in mass, with individual filaments typically ranging from 100-300 nm in length. Cryo-electron microscopy studies have demonstrated that these filaments are approximately 10 nm in width and exhibit a characteristic pitch of ~13 nm [3]. The formation of this supramolecular assembly is essential for catalytic activity, as disassembly of the filament under acidic conditions (pH 4.1) correlates complete ly with loss of enzymatic function. This structure-function relationship explains the historical difficulties in reconstituting CDO activity from heterologously expressed components, as the proper quaternary structure is indispensable for catalysis.
The AlbAB complex represents the first structurally characterized member of the cyclodipeptide oxidase family and has provided unprecedented insights into the molecular basis of α,β-dehydrogenation in diketopiperazine biosynthesis. Each AlbA subunit contains a covalently bound flavin mononucleotide (FMN) cofactor, with absorbance maxima at 343 nm and 448 nm in the native enzyme. The covalent attachment of FMN distinguishes CDOs from many other flavin-dependent enzymes and likely contributes to the remarkable stability of the cofactor-enzyme association. The AlbB subunit, while lacking sequence homology to proteins of known function, forms extensive interfaces with AlbA that stabilize both the individual protomers and the overall filament architecture. The active site is formed at the interface between AlbA and AlbB subunits, with substrate access and product egress likely regulated by the quaternary dynamics of the filament [3].
The AlbAB complex catalyzes the sequential dehydrogenation of the cyclo(L-Phe-L-Leu) diketopiperazine precursor to introduce unsaturations at both amino acid side chains. The reaction proceeds via a FMN-dependent oxidation mechanism that utilizes molecular oxygen as the terminal electron acceptor. The enzyme displays strict regioselectivity for the α,β-positions of both side chains, generating the conjugated unsaturations that characterize the final this compound product. Kinetic studies indicate that the dehydrogenation reactions likely proceed in a processive manner, with the partially dehydrogenated intermediate remaining enzyme-bound during the second oxidation event [1] [3].
The substrate specificity of AlbAB has been investigated through both native substrate profiling and cross-reactivity studies with related cyclic dipeptides. The enzyme demonstrates high selectivity for the cyclo(Phe-Leu) backbone, though related CDOs from other biosynthetic pathways accept different diketopiperazine substrates. This substrate discrimination appears to be governed by complementary binding pockets that accommodate the specific side chain configurations of the native substrate. The structural characterization of AlbAB has enabled computational docking studies that illuminate the molecular determinants of substrate recognition and positioning for catalysis. These insights are currently being exploited for enzyme engineering approaches aimed at expanding the substrate scope of CDOs for biotechnological applications [3].
The discovery and characterization of the this compound biosynthetic pathway has opened significant opportunities for biocatalytic diversification of diketopiperazine scaffolds. The CDO enzymes represent particularly valuable biocatalysts due to their ability to introduce unsaturations that can serve as chemical handles for further diversification through chemical or enzymatic methods. The demonstrated promiscuity of certain CDPs and tailoring enzymes like CDOs enables combinatorial biosynthesis strategies for generating novel DKP derivatives with potentially improved pharmacological properties. Several research groups have successfully employed CDOs in the structural diversification of DKP scaffolds through α,β-dehydrogenations, highlighting their utility in synthetic biology approaches to expand molecular diversity [3].
Future applications of the this compound biosynthetic system will likely focus on pathway engineering and unnatural natural product synthesis. The relatively simple genetic architecture of the cluster facilitates heterologous expression and manipulation in tractable host organisms like Streptomyces lividans or E. coli. Combining CDPSs with broad substrate specificity with tailored CDO enzymes offers a powerful platform for generating diverse DKP libraries. Additionally, the filamentous nature of the AlbAB oxidase presents intriguing possibilities for engineering structural variants with altered assembly properties or modified catalytic activities. The integration of these biological approaches with chemical synthesis methods enables comprehensive structure-activity relationship studies that can optimize DKP scaffolds for specific therapeutic applications [1] [3].
This compound itself exhibits significant antibacterial activity that has motivated ongoing structure-activity relationship studies within the DKP class. More broadly, cyclic dipeptides demonstrate a remarkable range of pharmacological activities including antimicrobial, antifungal, antitumor, and antiplasmodial properties. The enhanced protease resistance and improved membrane permeability of DKPs compared to their linear counterparts make them particularly attractive scaffolds for drug development. Specific cyclic dipeptides have shown promise in regulating metabolic and cognitive functions, with examples such as cyclo(His-Pro) demonstrating anticancer activity through induction of apoptosis in malignant cells [4].
The discovery that this compound and related DKPs can influence microbial behavior and interpecies communication suggests additional applications in anti-virulence therapies and microbiome engineering. As resistance to conventional antibiotics continues to escalate, alternative antibacterial strategies that disrupt quorum sensing or virulence factor production without imposing strong selective pressure for resistance represent increasingly valuable therapeutic approaches. The potent bioactivities of DKPs, combined with their favorable pharmacological properties, position this class of molecules as promising leads for addressing numerous clinical challenges. Ongoing research continues to elucidate the precise molecular targets and mechanisms of action underlying the diverse biological activities of this compound and related cyclic dipeptides [4] [3].
The biosynthesis of albonoursin is independent of non-ribosomal peptide synthetases (NRPS). Instead, it proceeds via a distinct pathway governed by a compact gene cluster [1] [2].
Key Genes and Functions: The isolated 3.8 kb DNA fragment contains four genes responsible for this compound production [1] [2]:
Biosynthetic Pathway: The pathway involves two key steps that transform the linear amino acids into the final, unsaturated DKP. This is visualized in the following diagram:
This compound biosynthesis involves cyclization and two-step dehydrogenation catalyzed by AlbC and the AlbA-AlbB complex.
Guided by genome mining techniques, researchers discovered a similar gene cluster in Streptomyces sp. YINM00030, leading to the isolation of five new this compound analogs named albocandins A–E [5] [3] [4].
The following table summarizes the cytotoxic activity of the two most active compounds, albocandins C and D, against human cancer cell lines:
| Compound | IC₅₀ Range (μM) | Notable Activity |
|---|---|---|
| Albocandin C | 3.50 to 32.66 μM | Exhibited potent inhibitory effects against lung cancer (A-549) [3] [4]. |
| Albocandin D | 3.50 to 32.66 μM | Exhibited potent inhibitory effects against colon cancer (SW480) [3] [4]. |
For researchers looking to replicate or build upon these findings, here are the core methodologies used in the recent discovery of albocandins.
General workflow for discovering novel natural products through genome mining and activity-guided isolation.
The table below summarizes the fundamental technical data for Albonoursin.
| Property | Description |
|---|---|
| Chemical Name | 3-benzylidene-6-isobutylidene-2,5-dioxopiperazine [1] |
| Common Identifier | P-42-2 [1] |
| CAS Registry Number | 1222-90-8 [1] |
| Molecular Formula | Information not available in search results |
| Core Structure | 2,5-diketopiperazine (DKP) [2] |
| Class | Diketopiperazine (cyclic dipeptide) [3] [1] |
| Producing Organism | Streptomyces noursei (and other Streptomyces species) [2] [4] |
| Reported Activities | Antibacterial [2] |
The established pathway for this compound biosynthesis involves a cyclodipeptide synthase (CDPS) and a cyclodipeptide oxidase (CDO).
Diagram of the this compound biosynthetic pathway from gene to final product.
The pathway is encoded by a compact gene cluster [2]:
albC: Encodes a CDPS that uses aminoacyl-tRNAs (aa-tRNAs) to form the cyclic dipeptide precursor, cyclo(L-Phe-L-Leu), without ATP hydrolysis [3] [2].albA & albB: Encode the two subunits of the CDO. These genes are often overlapping, which is crucial for producing a functional enzyme [5] [6]. The CDO introduces double bonds via α,β-dehydrogenations to form the final product, cyclo(ΔPhe-ΔLeu), which is this compound [2].Recent studies have fundamentally advanced the understanding of the key enzyme in this pathway, the CDO.
A landmark 2024 study revealed that the active form of AlbAB is a megadalton heterooligomeric enzyme filament [5].
Structure of the AlbAB cyclodipeptide oxidase as a linear heterofilament.
Key characteristics of this filament are [5]:
This compound and its analogs show significant pharmacological potential, driving continued research.
Anticancer Potential: Recent genome mining led to the discovery of albocandins A–E, new this compound analogs. Among these, albocandin C and albocandin D showed potent in vitro cytotoxic activity against five human cancer cell lines (HL-60, A549, SMMC-7721, MDA-MB-231, SW480), with IC₅₀ values ranging from 3.50 to 32.66 μM [3]. This highlights the promise of this chemical class in anticancer drug discovery.
Tool for Biocatalysis: The discovery of the enzyme filament structure explains the historical difficulties in producing and purifying active CDOs [5]. This new knowledge makes CDOs more viable as tools for the combinatorial biosynthesis of novel DKPs, enabling the creation of libraries of structurally diverse compounds for screening [6].
For researchers aiming to work with this system, here are methodologies for two critical activities.
| Research Objective | Experimental Workflow & Key Considerations |
|---|
| Genome Mining for Novel Analogs | 1. Isolate Actinomycete from soil or other sources.
2. Sequence Genome and use antiSMASH software to identify CDPS/CDO gene clusters [3].
3. Ferment Strain in various media to induce expression.
4. Isolate Compounds using chromatography.
5. Elucidate Structures via HRESIMS, NMR, and X-ray crystallography [3]. |
| In Vivo Characterization of CDO Activity | 1. Clone CDPS and CDO genes into an expression vector. The CDO genes (albA/albB) must be cloned with their natural overlap for successful expression [6].
2. Co-express in a chassis (e.g., E. coli).
3. Analyze culture supernatants using LC-MS to detect cyclodipeptides and their dehydrogenated derivatives [6]. |
This compound serves as a key model for understanding diketopiperazine biosynthesis. The classic view of its simple two-enzyme pathway has been profoundly deepened by the discovery that its key modifying enzyme, the CDO, functions as a large-scale protein filament.
Future research will likely focus on:
Albonoursin is biosynthesized by Streptomyces noursei via a specialized gene cluster that operates independently of nonribosomal peptide synthetases (NRPS) [1]. The key genes and their functions are summarized below.
| Gene | Function in this compound Biosynthesis |
|---|---|
| albC | Cyclodipeptide synthase (CDPS); forms the cyclic dipeptide precursor cyclo(L-Phe-L-Leu) from aminoacyl-tRNAs [1] [2]. |
| albA | Cyclic dipeptide oxidase (CDO); catalyzes the α,β-dehydrogenation of the cyclic dipeptide [1] [2]. |
| albB | Essential for AlbA activity; forms a functional heterocomplex with AlbA. Co-expression leads to filamentous polymers that catalyze dehydrogenation [2] [3]. |
| albD | Encodes a putative membrane protein; exact role not fully elucidated [1]. |
The biosynthetic pathway begins with AlbC synthesizing the cyclo(L-Phe-L-Leu) dipeptide. This intermediate is then dehydrogenated in a two-step oxidation by the AlbA/AlbB complex to yield the final product, this compound [cyclo(ΔPhe-ΔLeu)] [1] [2]. This enzymatic complex requires both subunits for activity and forms a unique flavin-dependent filamentous structure [3].
Simplified biosynthetic pathway of this compound, highlighting the roles of key enzymes AlbC and the AlbA/AlbB complex.
This compound exhibits notable biological activities, primarily antibacterial and cytotoxic effects [1] [4]. Recent genome mining has led to the discovery of novel this compound analogues with potent cytotoxic properties [2].
| Compound Name | Producer Strain | Key Biological Activity (IC₅₀ Values) |
|---|---|---|
| This compound | Streptomyces noursei | Antibacterial activity [1] |
| Albocandin C | Streptomyces sp. YINM00030 | Cytotoxic activity against five human cancer cell lines (e.g., IC₅₀ 3.50 to 32.66 μM) [2] |
| Albocandin D | Streptomyces sp. YINM00030 | Cytotoxic activity against five human cancer cell lines (e.g., IC₅₀ 3.50 to 32.66 μM) [2] |
| Argilein (new CDP) | Streptomyces hygrospinosus var. beijingensis | Comparable cytotoxicity against MDA-MB-231 and SW480 cancer cells to cisplatin [4] |
Here are core methodologies for studying this compound and related DKPs, compiled from recent research.
Future research on this compound and related DKPs is leveraging advanced computational and enzymatic tools. Machine learning models like EZSpecificity are being developed to predict enzyme-substrate specificity with high accuracy, which can greatly accelerate the discovery of novel DKPs and their tailoring enzymes [7]. Furthermore, the unique filament-forming cyclodipeptide oxidases (CDOs), such as AlbA/AlbB, are recognized as promising biocatalysts. Their exploration can enable the efficient generation of diverse oxidized DKP libraries for drug discovery [3].
Before identifying a compound, correct identification of the producing microorganism is essential. The table below summarizes key characteristics and methods based on the search results.
| Aspect | Relevant Species/Genera | Key Identification Methods | Notes & Characteristics |
|---|---|---|---|
| Phenotypic ID | Actinomyces spp. (e.g., A. israelii, A. naeslundii) [1] | Conventional biochemical tests (catalase, urease, esculin hydrolysis, fermentation profiles) [1] | Labor-intensive; major problems for clinical labs; commercial kits lack newer species [1]. |
| Genotypic ID | Actinomyces, Streptomyces [2] [3] | 16S rRNA sequencing, MALDI-TOF MS, whole-genome sequencing [2] [3] | Far more precise than phenotypic methods; allows for accurate speciation [2]. |
| Clinical Presentation | A. neuii, A. turicensis, A. europaeus [2] | Isolation from abscesses, blood cultures, soft tissue infections [2] | Often part of polymicrobial infections; increasingly recognized as emerging pathogens [2]. |
The initial discovery of antibiotics like albonoursin historically relied on activity-guided fractionation. Modern research utilizes a genome-guided approach to unlock the biosynthetic potential of actinomycetes, as illustrated in the following workflow and detailed thereafter.
Figure 1: A modern genome-guided workflow for discovering novel antibiotics from actinomycetes.
To find the specific information you need on this compound, I suggest the following steps:
The identity of albonoursin was established through chemical and spectroscopic studies. The table below summarizes the key molecular groupings identified in its structure and the evidence for their presence [1].
| Grouping Identified | Evidence / Method of Identification | Notes / Significance |
|---|---|---|
| C6H5-CH=C-C | Spectroscopy | Confirmed phenyl group with unsaturation. |
| (CH3)2 CH-C= or (CH3)2C=C | Spectroscopy | Indicates an isopropyl or isopropenyl group from a leucine derivative. |
| Two amide groups | Spectroscopy | Forms the core diketopiperazine (DKP) ring. |
| Two reactive hydrogen atoms | Reaction with Br₂ or SOCl₂ | Readily replaced by halogen, indicating active sites. |
| Phenylpyruvic acid & Acetone | Acid decomposition products | Key fragments confirming structural units. |
Furthermore, studies have confirmed that This compound is a diketopiperazine (DKP) with the specific structure cyclo(ΔPhe-ΔLeu), meaning it is composed of dehydrated phenylalanine and leucine residues forming a cyclic dipeptide with α,β-unsaturations [2] [3].
This compound biosynthesis is independent of non-ribosomal peptide synthetases (NRPS). The process is catalyzed by a compact gene cluster and involves a unique enzymatic pathway [2] [3].
The following table outlines the core experimental approaches used to characterize this compound, based on the available data [1].
| Experimental Goal | Methodology Described | Key Outcome / Data |
|---|---|---|
| Establish Identity | Direct comparison with "component 2" from a mutant of Actinomyces noursei. | Confirmed the identity of the isolated compound as this compound. |
| Probe Molecular Groupings | Acid decomposition of this compound. | Identified phenylpyruvic acid and acetone as breakdown products. |
| Identify Functional Groups | Use of spectroscopic methods and chemical reactions (e.g., with Br₂ or SOCl₂). | Identified the presence of specific unsaturated chains, amide groups, and reactive hydrogens. |
| Rule Out Structures | Spectroscopic analysis. | Confirmed the absence of a malonamide group in the molecule. |
Research on this compound and related DKPs remains active, focusing on their biosynthesis and potential applications:
This compound is a diketopiperazine (DKP) antibiotic produced by Streptomyces noursei. Its biosynthesis is unique as it occurs totally independent of non-ribosomal peptide synthetases (NRPS) [1] [2]. The following diagram illustrates this pathway.
Biosynthesis of this compound in S. noursei [1] [2].
The gene cluster responsible for its biosynthesis is detailed in the table below.
| Gene | Function |
|---|---|
| albC | Forms the cyclic dipeptide precursor cyclo(L-Phe-L-Leu); shows no similarity to non-ribosomal peptide synthetase (NRPS) genes [1]. |
| albA & albB | Both are necessary for the Cyclic Dipeptide Oxidase (CDO) activity, which catalyzes the formation of α,β-unsaturations on the cyclic dipeptide [1] [2]. |
| albD | Encodes a putative membrane protein; its specific role in biosynthesis or transport is not fully elucidated [1]. |
Since direct data on this compound's acid decomposition is lacking, the well-documented practice of forced degradation from pharmaceutical science provides a robust methodological framework to approach this question [3].
Forced degradation involves intentionally degrading a drug substance under conditions more severe than accelerated stability testing to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods [3]. The core objectives and strategies are summarized below.
A methodological framework for forced degradation studies [3].
Based on this framework, here are key experimental parameters to consider for investigating this compound's acid decomposition:
The absence of specific data indicates a gap in the current research. Your investigation could focus on the following:
A direct comparison established the identity of albonoursin with a compound known as "component 2" from a mutant of Actinomyces noursei [1]. The table below summarizes the core structural information determined by this early work:
| Finding | Significance / Identification |
|---|---|
| Identity Confirmed | Identical to "component 2" from a phalamysin-producing agent [1]. |
| Acid Decomposition Products | Phenylpyruvic acid and acetone [1]. |
| Key Molecular Groupings | Presence of C6H5-CH=C-C, (CH3)2 CH-C= or (CH3)2C=C, two amide groups, and two hydrogens readily replaceable by halogens (via Br2 or SOCl2) [1]. |
| Grouping Absent | No malonamide group present in the molecule [1]. |
We now know this compound is biosynthesized via a Cyclodipeptide Synthase (CDPS)-dependent pathway, independent of Non-ribosomal Peptide Synthetases (NRPS) [2]. The pathway involves a core CDPS that forms the diketopiperazine scaffold, which is then modified by a unique oxidase.
The CDPS-dependent biosynthesis and dehydrogenation of this compound.
The CDPS Machinery: The enzyme AlbC is solely responsible for forming the cyclic dipeptide scaffold, cyclo(L-Phe-L-Leu), by hijacking aminoacyl-tRNAs (L-Phe-tRNAPhe and L-Leu-tRNALeu) from the ribosomal protein synthesis machinery [2]. This mechanism is entirely independent of NRPSs.
The Tailoring Enzyme: The cyclic dipeptide cyclo(L-Phe-L-Leu) is then dehydrogenated by the cyclodipeptide oxidase (CDO) AlbAB to create the final α,β-unsaturated product, this compound [2] [3]. Recent structural studies show that AlbAB forms a megadalton-sized heterooligomeric enzyme filament with covalently bound flavin mononucleotide (FMN) cofactors, and its activity depends on this filament formation [3].
The early spectroscopic work correctly identified key structural features. Modern research has clarified that the "two hydrogen atoms readily capable of being replaced by halogen atoms" correspond to the positions dehydrogenated by the AlbAB enzyme filament [1] [3]. Genome mining guided by the this compound biosynthetic logic continues to discover novel natural products with potential bioactivities, such as the recently isolated cytotoxic compounds albocandins C and D [4].
Albonoursin (cyclo(ΔPhe-ΔLeu)) represents a significant diketopiperazine (DKP) compound that exhibits potent antibacterial and antitumor activities, making it a promising candidate for therapeutic development. [1] This microbial secondary metabolite is one of the simplest representatives of the vast DKP family, which comprises a broad array of natural products with diverse biological properties. [2] [3] What distinguishes this compound biosynthetically is its production through a unique mechanism that operates independently of nonribosomal peptide synthetases (NRPSs), instead utilizing a specialized tRNA-dependent pathway. [4] [3] This pathway represents a remarkable divergence from conventional peptide synthesis mechanisms in microorganisms and offers novel opportunities for bioengineering.
The discovery of the this compound biosynthetic pathway has unveiled an entirely new family of biosynthetic enzymes called cyclodipeptide synthases (CDPSs), which utilize aminoacyl-tRNAs as substrates to catalyze the formation of DKP peptide bonds. [4] This breakthrough has not only expanded our understanding of natural product biosynthesis but has also opened avenues for exploiting this pathway for drug discovery and development. The enzymatic machinery responsible for this compound production provides a versatile platform for generating diverse DKP scaffolds that can be further modified to enhance their pharmacological properties. These application notes aim to provide researchers with comprehensive experimental protocols and structural insights to facilitate the study and exploitation of this unique biosynthetic system.
The biosynthesis of this compound proceeds through a well-defined enzymatic sequence that transforms proteinogenic amino acids into the final bioactive compound:
Initial Cyclization: The first committed step involves the formation of the diketopiperazine scaffold cyclo(L-Phe-L-Leu) through the action of the cyclodipeptide synthase AlbC. This unique enzyme utilizes aminoacyl-tRNAs (aa-tRNAs) as substrates, specifically Phe-tRNA^Phe^ and Leu-tRNA^Leu^, to catalyze the formation of two peptide bonds without requiring ATP for amino acid activation. [4] [3] This tRNA-dependent mechanism represents a significant divergence from conventional nonribosomal peptide synthesis.
Dehydrogenation Steps: The cyclic dipeptide intermediate then undergoes sequential α,β-dehydrogenation reactions catalyzed by the cyclic dipeptide oxidase (CDO) complex consisting of AlbA and AlbB. [2] [3] This conversion proceeds in a stepwise manner, first forming cyclo(ΔPhe-L-Leu) and subsequently the final product cyclo(ΔPhe-ΔLeu) (this compound). [5] The AlbA and AlbB proteins function cooperatively, with recent evidence indicating that their co-expression leads to the formation of filamentous protein polymers that enhance catalytic efficiency in the final production of this compound. [5]
The following diagram illustrates the complete this compound biosynthetic pathway:
Figure 1: this compound Biosynthetic Pathway. This diagram illustrates the sequential enzymatic conversion of precursor amino acids to this compound via tRNA-dependent cyclization and dehydrogenation reactions. CDPS: cyclodipeptide synthase; CDO: cyclic dipeptide oxidase.
The This compound biosynthetic gene cluster was first isolated from Streptomyces noursei and comprises four core genes organized within a 3.8 kb DNA fragment that directs this compound biosynthesis in heterologous hosts such as Streptomyces lividans. [2] [3] The compact organization of this cluster facilitates its manipulation and transfer between microbial systems for metabolic engineering applications. The following table details the components of this gene cluster:
Table 1: this compound Biosynthetic Gene Cluster Components
| Gene | Size (aa) | Protein Function | Role in Biosynthesis | Sequence Features |
|---|---|---|---|---|
| albC | ~240 | Cyclodipeptide synthase (CDPS) | Catalyzes cyclo(L-Phe-L-Leu) formation from aa-tRNAs | Rossmann-like fold; tRNA-binding motifs |
| albA | ~220 | Dehydrogenase component | Primary dehydrogenase activity | Binds FAD/FMN cofactor |
| albB | ~106 | Accessory protein | Essential for AlbA activity, forms functional complex | Forms heterocomplex with AlbA |
| albD | ~278 | Putative membrane protein | Proposed transport or regulation | Transmembrane domains |
Recent genome mining efforts have revealed that the core this compound biosynthetic machinery can be adapted for the production of structural analogs. For instance, the albocandin gene cluster from Streptomyces sp. YINM00030 contains homologs of albA, albB, and albC (with 64%, 67%, and 55% sequence identity, respectively) but lacks an albD equivalent, demonstrating the modularity of this biosynthetic system. [5]
The conservation of the this compound-like biosynthetic pathways across different Streptomyces species highlights the evolutionary success of this compact biosynthetic strategy. Analysis of various CDPS-containing loci reveals that while the core enzymatic functions are conserved, the tailoring enzymes and regulatory elements may vary, leading to the production of structurally distinct DKP derivatives. [6] This natural diversity provides a rich resource for exploring structure-activity relationships and engineering novel compounds with enhanced therapeutic properties.
Objective: To identify and isolate the this compound biosynthetic gene cluster from Streptomyces noursei.
Materials:
Procedure:
Genomic Library Construction:
Cluster Identification:
Heterologous Expression:
Confirmation:
Troubleshooting:
Objective: To assay the dehydrogenation of cyclo(L-Phe-L-Leu) to this compound using resting cells.
Materials:
Procedure:
Cell Preparation:
Bioconversion Reaction:
Product Analysis:
Optimization Notes:
Objective: To demonstrate the tRNA-dependent cyclodipeptide synthase activity of AlbC.
Materials:
Procedure:
tRNA Charging:
CDPS Reaction:
Product Extraction and Analysis:
Key Considerations:
This compound exhibits a range of significant biological activities that underscore its therapeutic potential:
Antibacterial Properties: this compound demonstrates potent antibacterial activity against various bacterial pathogens, although the exact spectrum and minimum inhibitory concentrations require further elaboration. [1] [3] The compound's unique mechanism of action, distinct from conventional antibiotics, makes it particularly interesting for addressing drug-resistant infections.
Antitumor Activity: this compound displays promising antitumor effects against various cancer cell lines. [1] Recent studies on this compound analogs (albocandins C and D) have revealed cytotoxic activity against five human cancer cell lines (HL-60, A549, SMMC-7721, MDA-MB-231, SW480) with IC~50~ values ranging from 3.50 to 32.66 μM. [5] These findings highlight the potential of the this compound scaffold for anticancer drug development.
Pronuclear Fusion Inhibition: this compound exhibits pronuclear fusion inhibitory activity in biological systems, suggesting potential applications in reproductive biology or as a tool compound for studying cell fusion mechanisms. [7]
Table 2: Bioactivity Profile of this compound and Analogs
| Compound | Antibacterial Activity | Antitumor Activity | Other Activities |
|---|---|---|---|
| This compound | Confirmed, specifics not quantified [1] [3] | Confirmed, specifics not quantified [1] | Pronuclear fusion inhibition [7] |
| Albocandin C | Not reported | IC~50~: 3.50-32.66 μM (various cancer lines) [5] | Not reported |
| Albocandin D | Not reported | IC~50~: 4.15-28.41 μM (various cancer lines) [5] | Not reported |
| cyclo(L-Phe-L-Leu) | Not reported | Not reported | This compound precursor [7] |
The structure-activity relationship studies of this compound analogs indicate that modifications to the DKP core, particularly the introduction of double bonds and various substituents, can significantly influence bioactivity profiles. [5] This malleability provides opportunities for medicinal chemistry optimization to enhance potency and selectivity.
The this compound biosynthetic pathway offers several attractive features for engineering novel therapeutics:
Substrate Promiscuity: AlbC exhibits moderate flexibility in its substrate specificity, accepting various aminoacyl-tRNAs to produce different cyclodipeptides. [4] [6] This natural promiscuity can be enhanced through rational protein engineering of the substrate-binding pockets (P1 and P2) to further diversify the range of DKPs produced.
Combinatorial Biosynthesis: By combining the this compound CDPS machinery with tailoring enzymes from related pathways, novel derivatives with enhanced properties can be generated. For instance, the discovery of CDPS-dependent pathways that produce prenylated DKP-terpene hybrids (e.g., drimentines) demonstrates the potential for creating complex molecular architectures. [6]
Biocatalytic Applications: The AlbA/AlbB dehydrogenase complex can be employed as a regioselective biocatalyst for introducing unsaturations into various DKP scaffolds, a transformation challenging to achieve using conventional chemical methods.
Objective: To produce this compound analogs through engineering of the AlbC substrate binding pocket.
Materials:
Procedure:
Identify Target Residues:
Generate Mutants:
Express and Screen:
Characterize Products:
Expected Outcomes:
The this compound biosynthetic pathway represents a remarkable example of nature's ingenuity in creating complex molecular architectures through efficient enzymatic mechanisms. The tRNA-dependent biosynthesis strategy employed by CDPSs offers distinct advantages for metabolic engineering, including compact genetic requirements, modular architecture, and inherent substrate flexibility. These features make the this compound system an attractive platform for generating diverse DKP scaffolds with tailored biological activities.
Future research directions should focus on:
The protocols and insights provided in these application notes will equip researchers with the necessary tools to exploit this unique biosynthetic pathway for drug discovery and development, potentially leading to novel therapeutics that address unmet medical needs.
This compound [cyclo(ΔPhe-ΔLeu)] is a diketopiperazine (DKP) natural product exhibiting notable biological activities, including antibacterial properties and pronuclear fusion inhibitory activity in sea urchin eggs [1]. As one of the simplest representatives of the extensive DKP family, it features a unique α,β-unsaturation pattern resulting from enzymatic dehydrogenation of its cyclic dipeptide precursor [2]. This compound belongs to a structurally diverse class of 2,5-diketopiperazines that have attracted significant attention due to their conformationally constrained heterocyclic scaffold, proteolytic stability, and versatile pharmacological potential [3].
The biosynthesis of this compound is particularly remarkable as it proceeds through a pathway independent of nonribosomal peptide synthetases (NRPS), instead relying on a distinct cyclodipeptide synthase (CDPS) system [2] [4]. This technical document provides detailed methodologies and protocols for the production, analysis, and genetic engineering of this compound in Streptomyces systems, combining established procedures with recent advances in genome mining and fermentation optimization.
The this compound biosynthetic gene cluster was first isolated from Streptomyces noursei and comprises four essential genes located within a 3.8 kb DNA fragment (Table 1) [2] [4]. This cluster represents the first identified DKP biosynthetic pathway operating completely independently of NRPS machinery.
Table 1: Core genes in the this compound biosynthetic cluster
| Gene | Function | Protein Characteristics | Role in Biosynthesis |
|---|---|---|---|
| albC | Cyclodipeptide synthase | 200-300 amino acids; uses aminoacyl-tRNA substrates | Catalyzes formation of cyclo(L-Phe-L-Leu) precursor |
| albA | Cyclic dipeptide oxidase | Requires AlbB for activity; 64% identity to AlcA | Stepwise α,β-dehydrogenation of cyclic dipeptide |
| albB | Oxidase accessory protein | 67% identity to AlcB; forms complexes with AlbA | Essential for AlbA activity and stability |
| albD | Putative membrane protein | Function not fully characterized | Possible transport or regulatory role |
The discovery of this compact gene cluster has enabled the identification and characterization of novel DKP biosynthetic pathways in other Streptomyces strains through genome mining approaches [3]. Recent research has revealed that co-expression of AlbA and AlbB leads to the formation of filamentous protein polymers that catalyze the final production of this compound [3].
The following diagram illustrates the enzymatic pathway for this compound biosynthesis:
Figure 1: this compound biosynthetic pathway. AlbC condenses L-Phe and L-Leu to form cyclo(L-Phe-L-Leu), which undergoes two successive dehydrogenations catalyzed by the AlbA/AlbB complex to yield this compound [cyclo(ΔPhe-ΔLeu)] [2] [3].
Several Streptomyces strains have been identified as natural producers of this compound and related diketopiperazines (Table 2).
Table 2: Natural producer strains of this compound and related compounds
| Strain | Identified Compounds | Production Level | Notes |
|---|---|---|---|
| S. noursei | This compound [2] | Not quantified in search results | Original source of this compound gene cluster |
| *S. albulus* KO-23 | This compound, Streptopyrone [1] | 16 mg/L (optimized) | 30-fold increase after fermentation optimization |
| *Streptomyces* sp. YINM00030 | Albocandins A-E (analogs) [3] | Variable analog production | Produces oxidized analogs but not this compound itself |
For heterologous production, the this compound gene cluster has been successfully expressed in Streptomyces lividans [2] [4]. The following protocol outlines the construction of recombinant this compound-producing strains:
Protocol 1: Heterologous Expression of this compound Gene Cluster
Optimization of fermentation parameters for S. albulus KO-23 resulted in a 30-fold increase in this compound production, reaching 16 mg/L [1]. The following table summarizes key optimization parameters:
Table 3: Fermentation optimization parameters for this compound production
| Parameter | Optimal Condition | Impact on Yield | Notes |
|---|---|---|---|
| Medium composition | Specifically optimized for KO-23 | Critical for high production | Exact components not specified in search results |
| Aeration control | Optimized oxygen transfer | Significant improvement | Similar to apigenin production optimization [6] |
| Inoculum type | Mycelial inoculum | 1.8-fold increase (apigenin system) | Avoids spore conditioning time [6] |
| Precursor feeding | L-tyrosine (in related systems) | 343.3 µg/L apigenin achieved | L-Tyr at 1.5 mM [6] |
The following diagram outlines the optimized fermentation workflow for this compound production:
Figure 2: Optimized fermentation workflow for this compound production. Key steps include using mycelial pre-inoculum, optimized medium composition, and controlled fermentation parameters with continuous monitoring [1] [6].
Protocol 2: Optimized Fermentation Process
Pre-inoculum preparation:
Fermentation conditions:
Process monitoring:
Recent advances in genome mining have enabled the discovery of this compound analogs, as demonstrated with Streptomyces sp. YINM00030, which produced five novel this compound analogs named albocandins A-E [3] [7]. The albocandin gene cluster shares moderate similarity with the original this compound cluster but produces distinct compounds with varying oxidation patterns.
Protocol 3: Genome Mining for DKP Gene Clusters
Genome sequencing and analysis:
BGC identification:
Heterologous expression:
For any novel this compound analogs discovered through genome mining, comprehensive structural elucidation is essential:
Protocol 4: HPLC Analysis of this compound
Sample preparation:
HPLC conditions:
Quantification:
For comprehensive characterization of this compound and its analogs:
HRESIMS analysis:
NMR spectroscopy:
Recent developments in Streptomyces cell-free systems offer new opportunities for studying and engineering this compound biosynthesis [8]. These systems utilize cell extracts containing the essential transcriptional, translational, and metabolic machinery to catalyze natural product biosynthesis in vitro.
Advantages of cell-free systems:
Advanced genetic tools for Streptomyces engineering have emerged in recent years, including:
These tools enable more efficient engineering of this compound biosynthetic pathways for increased production or structural diversification.
Table 4: Common issues and solutions in this compound production
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low production yield | Suboptimal fermentation conditions | Optimize aeration, medium composition, and inoculation strategy |
| No production in heterologous host | Poor gene expression or incorrect folding | Verify promoter strength, use codon optimization |
| Multiple analogs produced | Promiscuous enzyme activity | Engineer enzymes for higher specificity |
| Instability of production | Genetic instability in recombinant strains | Use integration vectors rather than plasmids |
The production of this compound in Streptomyces represents an excellent model system for studying diketopiperazine biosynthesis and engineering. The protocols outlined in this document provide a comprehensive framework for strain development, fermentation optimization, and compound characterization. With the advancement of genome mining tools and genetic engineering techniques, the discovery and production of novel this compound analogs with potentially improved bioactivities will continue to expand, contributing to drug discovery efforts targeting various diseases, including cancer [3].
Albonoursin [cyclo(ΔPhe-ΔLeu)] is a dehydrogenated diketopiperazine (DKP) exhibiting significant antibacterial and antitumor activities, as well as pronuclear fusion inhibitory activity in sea urchin eggs [1] [2]. Unlike complex organic synthesis routes that often proceed in low yields, enzymatic bioconversion provides an efficient method for producing this bioactive compound [1]. This protocol describes the enzymatic dehydrogenation of cyclo(L-Phe-L-Leu) (CFL) to this compound using cell-free extracts from Streptomyces albulus KO-23, enabling researchers to obtain this valuable compound under mild conditions with improved efficiency [1] [3] [4].
The key innovation lies in utilizing cyclic dipeptide oxidase (CDO) enzymes that catalyze the formation of α,β-unsaturations in the cyclic dipeptide precursor [5] [6]. This bioconversion approach represents a sustainable alternative to chemical synthesis and offers higher specificity for producing dehydro cyclic dipeptides [7].
This compound biosynthesis occurs through a specialized pathway independent of nonribosomal peptide synthetases (NRPS) [5] [6]. The process involves two key enzymatic steps:
The following diagram illustrates the complete bioconversion workflow from culture preparation to product identification:
Culture Growth: Grow Streptomyces albulus KO-23 in an appropriate medium for 2 days under standard fermentation conditions [3] [4].
Cell Harvest: Collect cells by centrifugation from the culture broth [1].
Cell Disruption:
Extract Preparation:
Reaction Setup:
Incubation Conditions:
Reaction Termination:
Extraction:
Analysis and Identification:
Table 1: Analytical Characterization of this compound
| Analysis Method | Key Characteristics | Instrument Parameters |
|---|---|---|
| UV Spectroscopy | Characteristic spectrum of α,β-unsaturated diketopiperazine | Shimadzu UV-3000 [1] |
| Mass Spectrometry | Molecular ion confirmation | JEOL SX-102A [1] |
| 1H-NMR | Characteristic vinyl protons pattern | Varian VXR-500 [1] |
The following table summarizes the critical parameters for optimal this compound production:
Table 2: Optimization Parameters for this compound Production
| Parameter | Optimal Condition | Effect on Yield | Reference |
|---|---|---|---|
| pH | 10.0 | Maximum conversion activity | [3] [4] |
| Temperature | 50°C | Highest reaction rate | [3] [4] |
| Cell Preparation | Cell-free extract | Better than whole cells for high-density conversion | [1] |
| Substrate Addition | Cyclo(L-Phe-L-Leu) | Proportional increase in this compound production | [3] [4] |
| Enzyme Source | Streptomyces albulus KO-23 | High CDO activity | [1] [7] |
Table 3: Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
|---|---|---|
| Low conversion yield | Sub-optimal pH | Maintain pH at 10.0 throughout reaction |
| No product detected | Loss of enzyme activity | Use fresh cell-free extract; avoid excessive heating |
| Multiple products | Non-specific reactions | Check enzyme specificity; purify substrate |
| Incomplete conversion | Insufficient reaction time | Extend incubation up to 24 hours |
The enzymatic bioconversion of cyclo(L-Phe-L-Leu) to this compound using Streptomyces albulus cell-free extracts provides an efficient and specific method for producing this bioactive compound. The optimized protocol with pH 10.0 and temperature of 50°C enables researchers to obtain this compound with higher efficiency than chemical synthesis routes. This system also demonstrates the potential for enzymatic production of other dehydro cyclic dipeptides with potential pharmaceutical applications.
The table below summarizes the core chemical and biological information available for this compound.
| Property | Description |
|---|---|
| IUPAC Name | (3Z,6Z)-3-(benzylidene)-6-(sec-butylidene)piperazine-2,5-dione [1] |
| Molecular Formula | C₁₅H₁₆N₂O₂ [2] |
| Molecular Weight | 256.305 g/mol [2] |
| CAS Number | 1222-90-8 [2] |
| Bioactivity | Antibacterial cyclic dipeptide (a diketopiperazine/DKP) [2] [1] |
| Source Organism | Produced by Streptomyces noursei [1] |
| Biosynthetic Pathway | Diketopiperazine biosynthesis independent of nonribosomal peptide synthetases (NRPS) [1] |
While specific protocols for this compound are not published, a standard broth microdilution method can be used to determine its Minimum Inhibitory Concentration (MIC) against bacterial pathogens. The following diagram outlines this general workflow.
This section provides a step-by-step guide for the broth microdilution assay outlined above.
1. Reagent Preparation
2. Assay Procedure
3. Data Acquisition and Analysis
Albonoursin is a diketopiperazine (DKP) antibiotic with a simple structure, cyclo(ΔPhe-ΔLeu), that features α,β-unsaturations [1] [2]. Its biosynthesis is independent of nonribosomal peptide synthetases (NRPS) and is instead catalyzed by a cyclodipeptide synthase (CDPS) and a tailoring enzyme known as a cyclodipeptide oxidase (CDO) [1] [2].
The table below summarizes the key findings from a recent study that identified and tested this compound alongside other cyclodipeptides.
| Compound Name | Biosynthetic Origin | Tested Cell Lines | Key Cytotoxic Findings |
|---|---|---|---|
| This compound | CDPS-derived [3] [4] | A549 (lung carcinoma), HL60 (leukemia), SMMC-7721 (hepatocellular carcinoma), SW480 (colon cancer), MDA-MB-231 (breast cancer) [3] | Exhibited cytotoxic activity against several human cancer cell lines [3]. |
| Argilein (Compound 2) | CDPS-derived [3] | MDA-MB-231, SW480 [3] | Showed comparable cytotoxicity to the chemotherapeutic agent cisplatin [3]. |
The biosynthesis of this compound and its functional mechanism can be visualized in the following workflow. The first diagram illustrates the unique two-step biosynthetic pathway, while the second outlines the general workflow for discovering and validating cytotoxic cyclodipeptides like this compound.
Diagram 1: Biosynthetic Pathway of this compound
Diagram 2: Cyclodipeptide Discovery & Validation Workflow
Key Mechanistic Insight: A recent structural study revealed that the key tailoring enzyme in this compound biosynthesis, the cyclodipeptide oxidase AlbAB, forms a megadalton heterooligomeric enzyme filament [2]. This filamentous structure, consisting of alternating dimers of AlbA and AlbB with covalently bound flavin cofactors, is crucial for its activity in creating the double bond in this compound [2]. This discovery explains historical difficulties in working with CDOs and provides a new structural basis for future biocatalytic applications.
The discovery of this compound's cytotoxicity, derived from genome mining, highlights the potential of exploring cryptic biosynthetic gene clusters [3] [4]. The unique structure of its biosynthetic enzyme, AlbAB, also opens new avenues for enzyme engineering.
To complete the detailed Application Notes you require, the following specific protocols would be needed:
This compound, also known as cyclo(ΔPhe-ΔLeu), is a dehydro cyclic dipeptide exhibiting notable biological activities including pronuclear fusion inhibitory activity in sea urchin eggs and potential cell division inhibition properties [1] [2]. This molecule belongs to the broader class of cyclodipeptides (CDPs) or 2,5-diketopiperazines (2,5-DKPs), which are characterized by their structural rigidity, protease resistance, and diverse bioactivities relevant to pharmaceutical development [3] [4]. The compound demonstrates a unique structure containing dehydrated amino acid residues, contributing to its conformational constraints and biological functionality [2].
Originally identified in actinomycetes, this compound has gained renewed interest due to its potential applications in cancer research and as a lead compound for drug development. The optimization of fermentation processes for this compound production is therefore of significant importance for enabling further biological studies and potential therapeutic applications. This document provides detailed protocols and application notes for the efficient production of this compound through microbial fermentation using Streptomyces albulus and related strains [1].
The primary microorganism for this compound production is Streptomyces albulus KO-23, an actinomycete strain identified through morphological and biochemical studies [1]. This strain possesses the enzymatic machinery necessary for this compound biosynthesis, including specific cyclodipeptide synthases (CDPSs) or non-ribosomal peptide synthetases (NRPSs) that catalyze the formation of the cyclic dipeptide scaffold [3] [4].
Streptomyces albulus is also known for producing other valuable metabolites such as streptopyrone and ε-polylysine, indicating its metabolic versatility and potential for optimization for specific product formation [1] [5]. The strain exhibits typical actinomycete morphology, forming branched mycelial networks and spores under appropriate cultural conditions.
Culture Preservation: Maintain stock cultures of Streptomyces albulus KO-23 on agar slants containing Bennett's medium or ISP-2 medium at 4°C, with transfer every 4-6 weeks to maintain viability.
Seed Culture Preparation:
Inoculum Standardization:
Table 1: Culture Media Composition for this compound Production
| Component | Seed Medium (g/L) | Production Medium (g/L) | Function |
|---|---|---|---|
| Glycerol | 10 | 50 | Carbon source |
| Yeast Extract | 5 | 5 | Nitrogen source, vitamins |
| (NH₄)₂SO₄ | - | 10 | Nitrogen source |
| KH₂PO₄ | 2.5 | 1.36 | Phosphorus source, buffer |
| K₂HPO₄ | - | 0.8 | Phosphorus source, buffer |
| MgSO₄·7H₂O | - | 0.5 | Magnesium source |
| FeSO₄·7H₂O | - | 0.03 | Iron source |
| ZnSO₄·7H₂O | - | 0.04 | Zinc source |
This compound biosynthesis in Streptomyces albulus KO-23 occurs through a cyclodipeptide synthase (CDPS)-dependent pathway [6]. CDPSs are a family of tRNA-dependent peptide bond-forming enzymes that hijack aminoacyl-tRNAs from the ribosomal protein synthesis machinery to form cyclodipeptides [3] [4]. Unlike non-ribosomal peptide synthetases (NRPSs) that use free amino acids activated through adenylation, CDPSs directly utilize aminoacyl-tRNAs as substrates without requiring ATP for amino acid activation [4].
The this compound biosynthetic pathway involves:
The genes encoding the this compound biosynthetic enzymes are typically organized in a cluster, which may include the CDPS gene, tailoring enzymes, regulatory elements, and transport proteins [6]. Understanding this pathway is essential for potential metabolic engineering approaches to enhance this compound production.
Figure 1: Biosynthetic Pathway of this compound in Streptomyces albulus
Medium Preparation:
Process Parameters:
Monitoring and Analysis:
Under optimized conditions, Streptomyces albulus KO-23 can produce 16 mg/L of this compound, representing a 30-fold increase compared to non-optimized conditions [1]. Several strategies have been identified for enhancing this compound production:
Two-Stage pH Control Strategy:
Fed-Batch Operation:
Aeration Optimization:
Table 2: Fermentation Process Parameters for this compound Production
| Parameter | Standard Conditions | Optimized Conditions | Impact on Production |
|---|---|---|---|
| Temperature | 30°C | 30°C | Critical for enzyme activity and growth |
| Initial pH | 6.8 | 6.8 | Optimal for growth initiation |
| Production pH | Uncontrolled (~4.2) | Controlled at 4.0 | Enhances production phase |
| Aeration Rate | 0.5 vvm | 0.5-1.0 vvm | Essential for oxygen-sensitive pathways |
| Agitation | 200-220 rpm | 300-400 rpm (bioreactor) | Improves oxygen transfer |
| Carbon Source | Glycerol (50 g/L) | Glucose-glycerol mixture | Accelerates growth and productivity |
| Fermentation Time | 72-96 h | 72-96 h | Production initiates after 24-30 h |
Laboratory Scale (0.5-5 L):
Pilot Scale (5-500 L):
Industrial Scale (>500 L):
Figure 2: Overall Workflow for this compound Production and Purification
The fermentation process for this compound production has been significantly optimized, achieving a 30-fold increase in yield through manipulation of cultural conditions and process parameters [1]. The maximum reported production of 16 mg/L under optimized conditions provides a foundation for further enhancement through metabolic engineering and process intensification strategies.
Future development opportunities include:
These application notes and protocols provide researchers with a comprehensive framework for this compound production, enabling further investigation of its biological activities and potential therapeutic applications.
Albonoursin [cyclo(ΔPhe-ΔLeu)] is an antibacterial diketopiperazine (DKP) produced by Streptomyces noursei that represents one of the simplest yet most biologically significant members of the extensive DKP family of natural products. DKPs constitute a widespread class of secondary metabolites with diverse pharmacological activities, including antibacterial, antifungal, and antitumor properties. The This compound gene cluster is of particular interest to researchers and drug development professionals because it represents the first isolated DKP biosynthetic gene cluster that functions totally independent of nonribosomal peptide synthetases (NRPS). This independence from NRPS machinery provides a more streamlined and genetically tractable system for biosynthetic engineering, making it an ideal platform for the generation of novel DKP derivatives with potential therapeutic applications. The cluster's relatively simple genetic organization and the growing understanding of its structural components offer unprecedented opportunities in combinatorial biosynthesis and drug discovery pipelines.
The this compound biosynthetic gene cluster spans approximately 3.8 kb in the Streptomyces noursei genome and contains four key genes organized in a compact operon. This minimal genetic arrangement provides all necessary components for the complete biosynthesis of this compound from standard amino acid precursors.
Table 1: Gene Components of the this compound Biosynthetic Cluster
| Gene | Size | Protein Product | Function | Key Characteristics |
|---|---|---|---|---|
| albC | 720 bp | Cyclodipeptide Synthase | Converts L-Phe and L-Leu to cyclo(L-Phe-L-Leu) | Displays no similarity to NRPS genes; sufficient for cyclic dipeptide formation |
| albA | 660 bp | Dehydrogenase Component (CDOA) | α,β-dehydrogenation of cyclo(L-Phe-L-Leu) | FMN-binding nitroreductase domain; forms heterofilament with AlbB |
| albB | 318 bp | Accessory Component (CDOB) | Essential for CDO activity | No homology to characterized proteins; forms heterofilament with AlbA |
| albD | 833 bp | Membrane Protein | Putative transport function | Predicted transmembrane domains; possible resistance mechanism |
The genomic organization shows strong gene synteny, with albA and albB overlapping, reflecting their functional interdependence in forming the active cyclodipeptide oxidase (CDO) complex. This compact genetic arrangement has been successfully expressed in the heterologous host Streptomyces lividans, confirming that these four genes constitute the complete biosynthetic pathway for this compound production [1] [2] [3].
The biosynthesis of this compound proceeds through a streamlined two-step pathway that efficiently converts two proteinogenic amino acids into the unsaturated diketopiperazine product.
The initial step in this compound biosynthesis is catalyzed by AlbC, which converts the amino acids L-phenylalanine and L-leucine into the cyclic dipeptide cyclo(L-Phe-L-Leu). Unlike NRPS systems that utilize free amino acids with complex multi-domain enzymatic machinery, AlbC represents a distinct class of cyclodipeptide synthases (CDPSs) that utilize aminoacyl-tRNAs as substrates, diverting them from their canonical role in ribosomal protein synthesis. This mechanism represents a more efficient and genetically compact solution for DKP formation in bacteria [4].
The second critical step involves the AlbAB complex, a cyclodipeptide oxidase (CDO) that catalyzes the introduction of α,β-unsaturations into the cyclic dipeptide precursor. This dehydrogenase activity specifically targets the cyclo(L-Phe-L-Leu) substrate, converting it to this compound [cyclo(ΔPhe-ΔLeu)] through the formation of double bonds in the side chains of both amino acid constituents. The reaction requires molecular oxygen as a terminal electron acceptor, producing hydrogen peroxide as a byproduct [1] [2]. This oxidation step is crucial for the antibacterial activity of the final product, as the unsaturated bonds significantly influence the molecular properties and bioactivity of the DKP.
Recent structural insights have revealed that AlbAB functions as a megadalton heterooligomeric enzyme filament with covalently bound flavin mononucleotide (FMN) cofactors. This filamentous architecture explains historical difficulties in heterologous expression and purification of functional CDOs, while also providing exciting opportunities for structural engineering.
The active AlbAB complex forms linear filaments of varied length (typically 100-300 nm) with a width of approximately 10 nm and an estimated pitch of ~13 nm. These filaments consist of alternating dimers of AlbA and AlbB, creating an extended structure that is essential for catalytic activity. The filament formation is stable across a broad pH range (5.5-8.5) and salt concentrations (0-1 M NaCl), but is disrupted at pH 4.1, corresponding to the isoelectric point of AlbB [4].
AlbAB is a flavoprotein with covalently bound FMN cofactors, as evidenced by characteristic absorbance peak maxima at 343 nm and 448 nm. The covalent nature of FMN binding was confirmed through denaturation experiments in 6 M guanidinium hydrochloride, which failed to dissociate the cofactor. Upon denaturation, the flavin absorbance maxima shift to approximately 372 nm and 452 nm, consistent with other nitroreductase-family flavoproteins. This covalent attachment strategy ensures cofactor retention during the catalytic cycle and contributes to the enzyme's stability [4].
Principle: Functional AlbAB expression requires Streptomyces coelicolor as an expression host to properly form the active filamentous complex.
Procedure:
Troubleshooting: If AlbAB forms insoluble aggregates, optimize induction conditions (temperature, induction time) and include 5% glycerol in purification buffers. Filament integrity can be monitored by negative stain TEM [1] [4].
Principle: The CDO activity of AlbAB can be measured by monitoring the dehydrogenation of cyclo(L-Phe-L-Leu) to this compound.
Reaction Setup:
Analysis Methods:
Kinetic Parameters: Determine Km and kcat values by varying substrate concentration (0.1-5 mM) and measuring initial reaction rates [4].
Protocol for this compound Isolation:
Bioactivity Assessment:
The this compound gene cluster provides a versatile platform for biocombinatorial approaches to DKP diversification, leveraging the substrate promiscuity of both AlbC and AlbAB components.
Strategy 1: Substrate Promiscuity Exploitation
Strategy 2: CDO Engineering for Modified Products
Table 2: CDO-Containing Biosynthetic Systems for Biocombinatorial Applications
| System | Source Organism | Natural Product | Engineering Potential |
|---|---|---|---|
| AlbAB | Streptomyces noursei | This compound | High - broad substrate specificity |
| Ndas_1146/1147 | Nocardiopsis dassonvillei | Nocazines | Medium - requires specific precursors |
| GutBC | Streptomyces sp. | Guanitrypmycins | High - compatible with tryptophan analogs |
| PcmBC | Streptomyces albus | Purincyclamides | Limited - specific to purine-containing DKPs |
Recent bioinformatic analyses have identified 274 CDO-containing gene clusters across 18 bacterial and 9 archaeal phyla, with only 12% associated with CDPS genes. This expansive distribution suggests untapped potential for discovering novel CDO enzymes with diverse catalytic properties [4].
Combinatorial Co-culture Approach:
In Vitro Reconstitution Platform:
The filamentous nature of AlbAB presents both challenges and opportunities in these applications. While the large complex size can complicate protein engineering, the structural insights now available enable rational design of chimeric CDO systems with altered substrate specificities [4].
The this compound gene cluster represents a streamlined and genetically tractable system for DKP biosynthesis that functions independently of NRPS machinery. The structural characterization of AlbAB as a megadalton filamentous enzyme complex with covalently bound FMN cofactors provides crucial insights for harnessing this system in biocatalysis and drug discovery. The experimental protocols outlined herein enable researchers to functionally express, purify, and characterize the key components of this pathway, while the combinatorial strategies offer promising approaches to expand molecular diversity of bioactive DKPs. As antibiotic resistance continues to pose significant challenges to global health, the this compound system provides a valuable platform for developing novel therapeutic candidates through synthetic biology approaches.
Cyclodipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent the smallest cyclic peptides found in nature and constitute a diverse family of natural products with significant pharmaceutical potential. These compounds are characterized by a heterocyclic 2,5-diketopiperazine backbone formed through the condensation of two α-amino acids. Their structural rigidity, protease resistance, and enhanced stability compared to linear peptides make them promising scaffolds for drug development and various biotechnological applications. Cyclodipeptides exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties, and have been shown to function as quorum-sensing molecules in bacteria [1] [2].
The biosynthesis of cyclodipeptides occurs through two principal enzymatic pathways: non-ribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs). NRPSs are large, modular enzymes that utilize free amino acids as substrates and are predominantly found in fungi. In contrast, CDPSs are a more recently discovered family of enzymes that employ aminoacyl-tRNAs (aa-tRNAs) as substrates, diverting them from their canonical role in protein synthesis to produce cyclodipeptides [1] [2]. AlbC, identified from Streptomyces noursei, is a prototypical CDPS that catalyzes the formation of cyclo(L-Phe-L-Leu), the direct precursor of the antibacterial compound albonoursin [3] [4]. The this compound biosynthetic gene cluster encompasses four key genes: albC (encoding the CDPS), albA and albB (encoding the cyclodipeptide oxidase), and albD (encoding a putative membrane protein) [3].
AlbC exemplifies the typical structural features of CDPS enzymes, sharing significant homology with the catalytic domain of class-Ic aminoacyl-tRNA synthetases (aaRSs), particularly TyrRS and TrpRS. The enzyme adopts a Rossmann-fold domain that facilitates its interaction with tRNA molecules. However, unlike class-Ic aaRSs, AlbC lacks the characteristic HIGH and KMSKS motifs involved in ATP binding, reflecting its distinct mechanism that does not require amino acid activation [1] [5].
The crystal structure of AlbC (PDB ID: 3OQV) reveals several key features essential for its function [5]:
AlbC operates through a ping-pong catalytic mechanism that involves the formation of covalent aminoacyl-enzyme and dipeptidyl-enzyme intermediates [1] [5]. The process can be delineated into three distinct stages:
Formation of Aminoacyl-Enzyme Intermediate: The first aa-tRNA (e.g., Phe-tRNA^Phe^) binds to AlbC, and its aminoacyl moiety is transferred to the conserved active site serine residue, releasing the tRNA.
Formation of Dipeptidyl-Enzyme Intermediate: The second aa-tRNA (e.g., Leu-tRNA^Leu^) interacts with the aminoacyl-enzyme intermediate, and its aminoacyl moiety is transferred to the first amino acid, forming a dipeptidyl-enzyme intermediate with the release of the second tRNA.
Cyclization and Product Release: The dipeptidyl moiety undergoes intramolecular cyclization, resulting in the formation of the cyclodipeptide (e.g., cyclo(L-Phe-L-Leu)), which is subsequently released from the enzyme.
Table 1: Key Structural Features of AlbC and Their Functions
| Structural Feature | Location | Functional Role | Conservation |
|---|---|---|---|
| Rossmann-fold domain | Core structure | tRNA binding and structural integrity | Universal among CDPSs |
| P1 pocket | Surface-accessible | Accommodates first aminoacyl moiety | Lined by 8 residues; determines first amino acid specificity |
| P2 pocket | Surface-accessible | Accommodates second aminoacyl moiety | Lined by 7 residues; determines second amino acid specificity |
| Basic patch (helix α4) | Surface | Interaction with tRNA backbone | Conserved in CDPSs but not in class-Ic aaRSs |
| Active site serine | P1 pocket | Forms covalent intermediate | Absolutely conserved |
The cyclodipeptide product of AlbC, cyclo(L-Phe-L-Leu), serves as the substrate for the tailoring enzyme cyclodipeptide oxidase (CDO), which consists of two subunits, AlbA and AlbB. This enzyme introduces α,β-dehydrogenations to form the final product, this compound [cyclo(ΔPhe-ΔLeu)] [6] [3]. Recent structural studies have revealed that AlbAB forms a megadalton heterooligomeric enzyme filament with covalently bound flavin mononucleotide (FMN) cofactors. The filamentous structure, consisting of alternating dimers of AlbA and AlbB, is essential for enzymatic activity, as disruption of filament formation abolishes catalysis [6].
Protocol 1: Expression and Purification of Recombinant AlbC in *E. coli*
Materials:
Procedure:
Gene Cloning: Clone the albC coding sequence into the expression vector under control of an inducible promoter (e.g., T7 or lac). Verify the construct by DNA sequencing.
Transformation: Transform the expression plasmid into the E. coli expression host. Plate on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.
Protein Expression: Inoculate a single colony into 10 mL LB medium with antibiotic and grow overnight at 37°C with shaking. Dilute the culture 1:100 into fresh medium and grow at 37°C until OD600 reaches 0.6-0.8. Induce protein expression with 0.1-0.5 mM IPTG and incubate for 16-20 hours at 18°C.
Cell Harvest and Lysis: Harvest cells by centrifugation (4,000 × g, 20 min, 4°C). Resuspend the cell pellet in lysis buffer and lyse by sonication or French press. Remove cell debris by centrifugation (15,000 × g, 30 min, 4°C).
Protein Purification: Purify the recombinant AlbC using Ni-NTA affinity chromatography (if His-tagged) or other appropriate method. Elute with elution buffer and dialyze against storage buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol). Determine protein purity by SDS-PAGE and concentration by Bradford assay [7] [5].
Protocol 2: In Vitro Activity Assay for AlbC
Materials:
Procedure:
Reaction Setup: In a total volume of 100 μL, combine reaction buffer, 10-50 μM AlbC, and 100-200 μM of each aminoacyl-tRNA (e.g., Phe-tRNA^Phe^ and Leu-tRNA^Leu^). Incubate at 30°C for 30-60 minutes.
Reaction Termination: Add 10 μL of stop solution (1% TFA) to terminate the reaction. Remove precipitated protein by centrifugation (15,000 × g, 10 min).
Product Analysis:
Quantification: Quantify product formation using a standard curve generated with synthetic cyclodipeptide standards [7].
Table 2: Troubleshooting Guide for AlbC Activity Assays
| Problem | Potential Cause | Solution |
|---|---|---|
| Low product yield | Inactive aa-tRNAs | Verify aa-tRNA integrity and charging efficiency |
| No product detected | Enzyme inactivation | Check enzyme storage conditions; include protease inhibitors |
| Multiple products | Promiscuous substrate recognition | Optimize substrate ratios; verify P1/P2 pocket specificity |
| Poor HPLC separation | Suboptimal gradient | Adjust acetonitrile gradient; use different column chemistry |
Protocol 3: Crystallization and Structure Determination of AlbC
Materials:
Procedure:
Crystallization Screening: Set up crystallization trials using the sitting-drop vapor diffusion method. Mix 0.5-1 μL of AlbC solution with 0.5-1 μL of reservoir solution. Screen commercially available sparse matrix screens.
Crystal Optimization: Once initial hits are obtained, optimize conditions by varying pH, precipitant concentration, and temperature. Additive screens may improve crystal quality.
Data Collection: Flash-cool crystals in liquid nitrogen using appropriate cryoprotectant. Collect X-ray diffraction data at synchrotron source. AlbC crystals typically diffract to 1.9 Å resolution [5].
Structure Determination: Solve the structure by molecular replacement using known CDPS structures (e.g., PDB ID: 3OQV) as search models. Refine the model iteratively using phenix.refine or similar programs.
Active Site Analysis: Map the P1 and P2 pockets to identify residues involved in substrate recognition and catalysis. Site-directed mutagenesis of these residues can validate their functional roles [5].
The unique properties of AlbC and other CDPSs offer significant opportunities in biocatalysis and metabolic engineering. Their ability to utilize aa-tRNA substrates enables the incorporation of non-canonical amino acids into cyclodipeptide scaffolds, expanding the chemical diversity of these compounds. Furthermore, the relatively small size and structural characterization of AlbC facilitate protein engineering approaches to alter substrate specificity and enhance catalytic efficiency [7] [2].
Several strategies have been employed to harness the biotechnological potential of AlbC and related CDPSs:
Combinatorial Biosynthesis: By combining AlbC with promiscuous tailoring enzymes such as cyclodipeptide oxidases (CDOs), prenyltransferases, and methyltransferases, novel cyclodipeptide derivatives with modified biological activities can be generated. For instance, the co-expression of AlbC with the AlbAB oxidase in a heterologous host enables the production of this compound and related dehydrogenated compounds [6].
Pathway Engineering: The this compound biosynthetic gene cluster can be reconstituted in engineered microbial hosts such as Streptomyces lividans or E. coli for high-yield production. Optimization of fermentation conditions and host metabolic pathways can significantly increase titers of target cyclodipeptides [3].
Enzyme Engineering: Rational design and directed evolution of AlbC's P1 and P2 pockets can alter substrate specificity, enabling the production of non-natural cyclodipeptides. Consensus sequence motifs derived from phylogenetic analysis of CDPS families guide the identification of residues critical for substrate recognition [7].
Table 3: Applications of AlbC and CDPS Enzymes in Biotechnology
| Application Area | Strategy | Potential Outcome |
|---|---|---|
| Drug Discovery | Combinatorial biosynthesis using CDPS and tailoring enzymes | Novel antibacterial, antifungal, or anticancer agents |
| Biocatalysis | Engineered CDPS with altered substrate specificity | Sustainable production of chiral cyclodipeptide scaffolds |
The study of AlbC and the this compound pathway continues to provide valuable insights into the biosynthesis of cyclodipeptides. Future research directions include the comprehensive characterization of the complete biosynthetic pathway, structural analysis of enzyme complexes, and development of efficient bioprocesses for cyclodipeptide production. As our understanding of CDPS enzymology advances, the potential applications of these versatile catalysts in pharmaceutical development and synthetic biology are expected to expand significantly.
This compound [cyclo(ΔPhe-ΔLeu)] represents one of the simplest yet biologically significant members of the diketopiperazine (DKP) family, a class of cyclic dipeptides with demonstrated antibacterial properties and diverse pharmacological activities [1] [2]. This 2,5-diketopiperazine derivative is characterized by its unique α,β-unsaturations introduced through enzymatic dehydrogenation, contributing to its structural rigidity and enhanced biological activity. The significance of this compound extends beyond its innate antibacterial properties, as it serves as a model compound for understanding the enzymatic machinery involved in cyclodipeptide oxidation—a crucial transformation for generating molecular diversity in natural products.
The biosynthesis of this compound occurs through a specialized pathway independent of nonribosomal peptide synthetases (NRPS), instead utilizing a tRNA-dependent mechanism for cyclodipeptide formation [1]. This pathway represents a more efficient route for DKP biosynthesis compared to NRPS systems and has attracted considerable attention for biotechnological applications. The this compound biosynthetic gene cluster in Streptomyces noursei consists of four key genes: albA and albB (encoding the two subunits of the cyclodipeptide oxidase), albC (encoding the cyclodipeptide synthase), and albD (encoding a putative membrane protein) [1]. This minimal gene set provides all necessary components for converting amino acid precursors into the final dehydrogenated cyclic dipeptide, making it an ideal system for metabolic engineering and bioconversion applications.
The biosynthesis of this compound follows a two-step enzymatic process beginning with cyclodipeptide formation and culminating in oxidative dehydrogenation. This pathway exemplifies nature's efficiency in constructing complex molecular architectures from simple amino acid precursors.
The first committed step in this compound biosynthesis is catalyzed by AlbC, a cyclodipeptide synthase that utilizes aminoacyl-tRNAs as substrates to form cyclo(L-Phe-L-Leu) [1] [2]. Unlike nonribosomal peptide synthetases that activate free amino acids using ATP-dependent adenylation domains, CDPSs hijack aminoacyl-tRNAs from the ribosomal protein synthesis machinery to catalyze the formation of the diketopiperazine scaffold. This unique mechanism allows for efficient cyclodipeptide production while competing with cellular translation processes. The CDPS exhibits remarkable substrate promiscuity, which can be exploited to generate diverse cyclodipeptide libraries through precursor-directed biosynthesis or pathway engineering.
The second and most distinctive step in this compound biosynthesis is catalyzed by AlbAB, a cyclodipeptide oxidase that introduces α,β-unsaturations into the cyclic dipeptide backbone [1] [3]. This flavin-dependent enzyme performs a four-electron oxidation of cyclo(L-Phe-L-Leu) to yield the dehydrogenated product this compound [cyclo(ΔPhe-ΔLeu)]. Recent structural insights have revealed that AlbAB forms a megadalton heterooligomeric filament consisting of alternating dimers of AlbA and AlbB subunits with covalently bound flavin mononucleotide (FMN) cofactors at the interface between three distinct subunits [3]. This filamentous architecture is essential for catalytic activity, as disruption of filament formation abolishes enzymatic function. The enzyme employs molecular oxygen as the terminal electron acceptor, producing hydrogen peroxide as a byproduct during the dehydrogenation reaction.
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme | Gene | Function | Cofactor | Structure |
|---|---|---|---|---|
| Cyclodipeptide synthase | albC | Forms cyclo(L-Phe-L-Leu) from aminoacyl-tRNAs | None | Monomeric |
| Cyclodipeptide oxidase | albA/albB | Introduces α,β-unsaturations | Covalent FMN | Heterooligomeric filament |
The following diagram illustrates the sequential reactions in the this compound biosynthesis pathway:
Recent structural and mechanistic studies have provided crucial insights into the catalytic properties of the enzymes involved in this compound biosynthesis, enabling the optimization of bioconversion systems. The following table summarizes key biochemical parameters for the this compound biosynthetic enzymes:
Table 2: Biochemical Parameters of this compound Biosynthetic Enzymes
| Parameter | AlbC (CDPS) | AlbAB (CDO) | Notes |
|---|---|---|---|
| Molecular Weight | ~25 kDa | ~32 kDa (heterodimer) | CDO forms megadalton filaments [3] |
| Cofactor | None | Covalent FMN | FMN covalently bound at subunit interface [3] |
| Optimal pH | 7.0-8.0 | 8.3-9.8 | CDO exhibits bell-shaped pH profile [4] |
| Optimal Temperature | 30-37°C | 30-37°C | Melting temperature increases with salt [4] |
| Reaction Products | cyclo(L-Phe-L-Leu) | This compound + H₂O₂ | CDO uses O₂ as electron acceptor [3] |
| Kinetic Mechanism | Sequential | Distributive | CDO processes various cyclodipeptides [4] |
Bioconversion efficiency relies heavily on understanding the kinetic and stability parameters of the enzymatic system. The following data summarizes key bioconversion parameters for this compound production:
Table 3: Bioconversion Parameters for this compound Production
| Parameter | Optimal Range | Impact on Yield | Experimental Notes |
|---|---|---|---|
| Cell Density | OD₆₀₀ = 20-40 | Higher density increases volumetric productivity | Linear increase up to saturation [4] |
| Substrate Concentration | 1-5 mM | High concentrations may inhibit | Varies with specific cyclodipeptide [4] |
| Temperature | 30-37°C | Affects enzyme stability and reaction rate | CDO exhibits Tm = 46°C with 0.2 M NaCl [4] |
| pH | 8.5-9.0 | Critical for CDO activity | Bell-shaped profile with optimum ~9.0 [4] |
| Oxygen Supply | High aeration | Essential for CDO catalysis | Affects reaction rate and conversion efficiency [3] |
| Reaction Time | 4-24 hours | Varies with system optimization | Monitor by HPLC or LC-MS [4] |
Protocol Objective: To generate a recombinant microbial strain capable of efficient this compound production via resting cell bioconversion.
Step 1: Gene Cluster Assembly
Step 2: Host Transformation and Selection
Step 3: Pre-culture Preparation
Step 4: Production Culture
Protocol Objective: To prepare metabolically active resting cells and perform this compound bioconversion from cyclic dipeptide substrates.
Step 1: Cell Harvesting
Step 2: Resting Cell Reaction Setup
Step 3: Bioconversion Conditions
Step 4: Product Recovery
The following workflow diagram summarizes the complete resting cell bioconversion process:
Protocol Objective: To quantitatively analyze this compound production and substrate consumption during bioconversion.
Sample Preparation:
HPLC Conditions:
Quantification:
Protocol Objective: To measure cyclodipeptide oxidase activity in resting cells or cell-free extracts.
Cell-Free Extract Preparation:
CDO Activity Assay:
Activity Calculation:
Maximizing this compound production via resting cell bioconversion requires strategic optimization of both the enzymatic pathway and bioprocess conditions. The following approaches have demonstrated significant improvements in yield and productivity:
Enzyme Engineering for Enhanced Activity: The filamentous nature of AlbAB presents both challenges and opportunities for engineering. Site-directed mutagenesis of residues involved in FMN binding or subunit interactions can improve catalytic efficiency and stability. Additionally, fusion constructs linking AlbA and AlbB with flexible linkers may facilitate proper assembly and enhance functional expression in heterologous hosts [3].
Cofactor Engineering: Since AlbAB requires covalent FMN cofactors for activity, engineering the host's flavin biosynthesis pathway and FMN attachment machinery can increase the proportion of properly assembled holoenzyme. Overexpression of flavin trafficking genes and the phosphopantetheinyl transferase responsible for FMN attachment may significantly boost functional CDO production [3].
Substrate Channeling: Co-localization of CDPS and CDO enzymes through synthetic protein scaffolds or fusion constructs can enhance metabolic flux by minimizing substrate diffusion and degradation. This strategy is particularly effective for toxic or unstable intermediates.
Process Optimization: Beyond genetic modifications, several process parameters critically impact bioconversion efficiency:
Successful implementation of this compound resting cell bioconversion may require addressing several common challenges:
Low Conversion Yields: If this compound production is suboptimal, verify functional expression of both CDPS and CDO enzymes through activity assays. Ensure that the albA and albB genes are co-expressed in stoichiometric ratios, as individual subunits are insoluble and inactive when expressed separately [3].
Incomplete Substrate Conversion: For hydrophobic cyclodipeptide substrates, solubility limitations may restrict bioconversion efficiency. Consider adding low concentrations of organic cosolvents (DMSO, ethanol, or methanol at 1-5% v/v) or using cyclodextrin complexation to enhance substrate availability.
Enzyme Instability: The CDO filament structure may be sensitive to shear forces in bioreactor settings. Optimize agitation and aeration to balance oxygen supply with mechanical stability. Addition of compatible osmolytes (e.g., betaine, proline) or salts (0.1-0.5 M NaCl) can enhance enzyme stability, particularly for CDOs from halophilic organisms [4].
Byproduct Formation: Under suboptimal conditions, CDO may produce partially oxidized byproducts. Monitor reaction progress closely and optimize reaction time to maximize desired product formation while minimizing byproducts.
The resting cell bioconversion platform for this compound production has significant implications for both fundamental research and industrial applications. This system provides a sustainable and efficient alternative to chemical synthesis for producing dehydrogenated diketopiperazines, which are valuable building blocks for pharmaceutical development and natural product diversification.
The substrate promiscuity of both CDPS and CDO enzymes enables the production of diverse this compound analogs by feeding different cyclic dipeptide substrates or engineering the CDPS to incorporate alternative amino acid precursors [4]. This flexibility positions the this compound bioconversion system as a versatile platform for generating chemical diversity and exploring structure-activity relationships in diketopiperazine-based drug discovery.
Future developments in this field will likely focus on integrating advanced engineering strategies with high-throughput screening methods to expand the biocatalytic toolbox for cyclodipeptide modification. The recent structural elucidation of CDO filaments [3] provides a foundation for rational enzyme design to alter substrate specificity, improve catalytic efficiency, and enhance stability under process conditions. Additionally, the discovery of CDO homologs in anaerobic organisms [3] suggests the potential for developing oxygen-independent bioconversion systems, which would simplify reactor design and process control.
As synthetic biology and metabolic engineering tools continue to advance, the resting cell bioconversion approach for this compound and related cyclodipeptides is poised to become an increasingly powerful method for sustainable production of these pharmaceutically relevant compounds.
Cyclodipeptide oxidases (CDOs) represent a critical enzyme class for the structural diversification of 2,5-diketopiperazines (DKPs), the simplest cyclic peptides found throughout nature. These enzymes catalyze α,β-dehydrogenations, installing chemically versatile olefin moieties into the DKP scaffold. This reaction is a key step in the biosynthesis of bioactive molecules such as the antibacterial compound albonoursin (cyclo(ΔPhe-ΔLeu)).
Recent structural biology breakthroughs have revealed that functional CDOs, like the Streptomyces noursei enzyme AlbAB, form megadalton-scale heterooligomeric enzyme filaments [1]. This architectural insight explains historical challenges in their heterologous production and purification while providing a new framework for developing robust biocatalytic and chemoenzymatic synthesis protocols. This document provides detailed application notes and standardized protocols for the production, analysis, and application of CDOs, enabling researchers to leverage their potential in drug discovery and development pipelines.
Cyclic dipeptides, or diketopiperazines (DKPs), are characterized by their structural rigidity, high resistance to enzymatic degradation, and enhanced cell permeability compared to their linear counterparts [2]. These properties make them "privileged scaffolds" in medicinal chemistry, capable of binding to a diverse range of biological targets with improved affinity [3]. DKPs exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory effects [1] [4] [2].
This compound is one of the simplest dehydrogenated DKPs and serves as an excellent model for studying CDO activity. Its biosynthesis proceeds via the dehydrogenation of the cyclic dipeptide cyclo(L-Phe-L-Leu) (CFL) [5] [6]. The discovery that this transformation is catalyzed by a two-component CDO (AlbA and AlbB) was the first reported example of α,β-dehydrogenation in a cyclic dipeptide [6]. The recent finding that AlbAB operates as a filamentous enzyme complex revolutionizes our understanding of its mechanism and stability requirements [1].
Table 1: Key Biochemical and Biocatalytic Parameters for AlbAB CDO
| Parameter | Value / Condition | Notes / Application |
|---|---|---|
| Enzyme Structure | Heterooligomeric filament | Consists of alternating dimers of AlbA (~21 kDa) and AlbB (~11 kDa) [1]. |
| Molecular Weight | > 2 MDa (oligomer) | Apparent molecular weight estimated by size exclusion chromatography [1]. |
| Filament Dimensions | ~10 nm width, ~100-300 nm length, ~13 nm pitch | Observed via negative stain TEM [1]. |
| Cofactor | Covalently bound Flavin Mononucleotide (FMN) | Absorbance maxima at 343 nm and 448 nm (native); shifts upon denaturation [1]. |
| Filament Stability (pH) | pH 5.5 - 8.5 | Filament assembly is disrupted at pH 4.1 [1]. |
| Filament Stability (NaCl) | 0 - 1 M | Stable across a wide ionic strength range [1]. |
| Bioconversion Optima (Resting Cells) | pH 10.0, 50 °C | Determined for the bioconversion of CFL to this compound using Streptomyces albulus KO-23 resting cells [5] [6]. |
Principle: This protocol describes the expression and purification of functional, filamentous AlbAB from Streptomyces coelicolor, a heterologous host that facilitates correct assembly [1].
Materials:
Procedure:
Principle: This assay measures the conversion of a cyclic dipeptide substrate (e.g., cyclo(L-Phe-L-Leu)) to its dehydrogenated product (this compound) by monitoring the reaction spectroscopically or via HPLC.
Materials:
Procedure:
Principle: This method utilizes resting cells of a native or engineered producer strain as a biocatalyst for the efficient conversion of added cyclic dipeptide precursors into dehydrogenated products [5] [6].
Materials:
Procedure:
The following diagram illustrates the biosynthetic pathway and the crucial role of the enzyme filament in the production of this compound.
Diagram 1: Biosynthetic Pathway of this compound Catalyzed by the AlbAB Enzyme Filament. The cyclic dipeptide scaffold is first assembled from two amino acids by the cyclodipeptide synthase AlbC. The product, cyclo(L-Phe-L-Leu) (CFL), is then dehydrogenated by the AlbAB enzyme filament, a megadalton complex of alternating AlbA and AlbB subunits with covalently bound FMN cofactors, to yield the final antibiotic this compound [1] [7].
| Issue | Potential Cause | Solution |
|---|---|---|
| Low enzyme yield/activity after purification. | Disruption of filament structure. | Avoid low pH conditions (below 5.5). Maintain pH between 5.5-8.5 during purification. Do not over-sonicate during lysis [1]. |
| No product formation in in vitro assay. | Loss of cofactor; incorrect assay conditions. | Confirm flavin absorbance (~343/448 nm). Ensure the assay buffer is aerobic, as oxygen is the likely terminal electron acceptor for FMN re-oxidation in aerobic CDOs [1]. |
| Poor conversion in whole-cell bioconversion. | Sub-optimal pH or temperature; poor cell permeability. | Adjust reaction to pH 10.0 and 50°C for S. albulus systems [6]. Consider permeabilizing cells with low concentrations of organic solvents or detergents. |
| Enzyme aggregation. | Low ionic strength. | Increase NaCl concentration in the buffer (up to 1 M) to prevent filament bundling [1]. |
The unique properties of CDOs and their DKP products offer several avenues for drug development:
This compound [cyclo(ΔPhe-ΔLeu)] is an antibacterial diketopiperazine (DKP) produced by various actinomycetes, including Streptomyces noursei and Nocardiopsis alba [1] [2]. It represents one of the simplest yet most significant members of the extensive DKP family, which has attracted considerable research attention due to broad pharmacological activities including antibacterial, antitumor, and other therapeutic properties [3]. The biosynthetic pathway of this compound is particularly remarkable because it proceeds independently of non-ribosomal peptide synthetases (NRPS), instead utilizing a distinct tRNA-dependent mechanism mediated by cyclodipeptide synthases (CDPSs) [1] [4]. This pathway represents a paradigm for CDPS-dependent biosynthesis and offers attractive possibilities for bioengineering to expand molecular diversity of DKP derivatives for drug discovery applications [1] [4] [5].
The this compound biosynthetic gene cluster was first isolated from Streptomyces noursei on a 3.8 kb DNA fragment that directs this compound biosynthesis in the heterologous host Streptomyces lividans [1] [4]. According to the MIBiG repository (BGC0000851), the cluster spans 4,523 nucleotides and contains four core genes essential for this compound production [6].
Table 1: Core Genes in the this compound Biosynthetic Cluster
| Gene | Position (nt) | Product | Function | Experimental Evidence |
|---|---|---|---|---|
| albA | 711-1,370 | Dehydrogenase | α,β-Dehydrogenation | Heterologous expression [1] [4] |
| albB | 1,330-1,647 | AlbB protein | Essential for CDO activity | Heterologous expression [1] [4] |
| albC | 1,684-2,403 | Cyclodipeptide synthase | Cyclic dipeptide formation | Heterologous expression [1] [4] |
| albD | 2,469-3,302 | Putative membrane protein | Function not fully characterized | Gene deletion [1] [2] |
The cluster also contains additional flanking genes encoding a putative tRNA methyltransferase and a NADP-specific glutamate dehydrogenase, though their direct involvement in this compound biosynthesis remains unclear [6].
The this compound cluster exhibits several notable genetic characteristics that have implications for experimental manipulation and engineering:
The this compound biosynthetic pathway exemplifies a growing family of CDPS-dependent pathways that hijack aminoacyl-tRNAs from the ribosomal protein synthesis machinery to generate diketopiperazine scaffolds [7]. This pathway operates through two well-defined enzymatic stages:
This compound Biosynthesis Pathway
Table 2: Key Enzymes in this compound Biosynthesis
| Enzyme/Complex | Reaction Catalyzed | Substrates | Products | Key Characteristics |
|---|
| AlbC (CDPS) | Dipeptide formation and cyclization | Phe-tRNAᴾʰᵉ, Leu-tRNAᴸᵉᵘ | cyclo(L-Phe-L-Leu) | • tRNA-dependent mechanism • No ATP requirement • No NRPS sequence similarity [1] | | AlbA/AlbB (CDO Complex) | α,β-Dehydrogenation (step 1) | cyclo(L-Phe-L-Leu) | cyclo(ΔPhe-L-Leu) | • Forms filamentous protein polymers [3] • AlbB essential for AlbA activity [1] | | AlbA/AlbB (CDO Complex) | α,β-Dehydrogenation (step 2) | cyclo(ΔPhe-L-Leu) | cyclo(ΔPhe-ΔLeu) (this compound) | • Broad substrate specificity • Prefers aromatic/hydrophobic residues [3] |
Recent research has revealed that the AlbA and AlbB proteins form filamentous protein polymers that are essential for catalytic function in the final production of this compound [3]. This structural organization represents a novel mechanism for enzymatic activity in secondary metabolite biosynthesis.
Purpose: To reconstitute this compound biosynthesis in a heterologous host for pathway validation and compound production [1] [4].
Materials:
Procedure:
Validation: Successful heterologous expression is confirmed by detection of this compound, which should be absent in negative control strains lacking the albABC genes [1].
Purpose: To verify the essential role of albABC genes in this compound biosynthesis through reverse genetics [2].
Materials:
Procedure: Gene Disruption:
Genetic Complementation:
Applications: This protocol establishes the essentiality of albABC for cyclodipeptide production and enables functional analysis of pathway engineering variants [2].
Purpose: To discover novel this compound analogues through genome mining and fermentation optimization [3].
Materials:
Procedure:
Results: This approach successfully identified albocandins A-E, novel this compound analogues with varying oxidation patterns, from Streptomyces sp. YINM00030 [3].
LC-MS Analysis:
Bioactivity Screening:
Table 3: Bioactivity Data for this compound and Related Compounds
| Compound | Cytotoxic Activity (IC50, μM) | Antibacterial Activity | Notes |
|---|---|---|---|
| This compound | Not reported | Active against Gram-positive bacteria [2] | Parent compound |
| Albocandin C | 3.50-32.66 μM (multiple cell lines) | Not reported | Most potent analogue [3] |
| Albocandin D | 3.50-32.66 μM (multiple cell lines) | Not reported | Potent against SW480 colon cancer [3] |
| cyclo(L-Phe-Δ-Leu) | Not reported | Not reported | Biosynthetic intermediate [3] |
The this compound CDPS pathway offers several attractive features for pharmaceutical development and synthetic biology applications:
The inherent substrate promiscuity of AlbC and AlbA/AlbB enables generation of diverse DKP libraries through several strategies:
Current research focuses on overcoming the naturally low yields of CDPS-derived compounds through:
| Problem | Potential Causes | Solutions |
|---|
| No this compound production in heterologous host | • Improper gene cluster expression • Lack of essential tRNA isoforms • Incorrect protein folding | • Verify promoter compatibility • Co-express cognate tRNA genes • Use lower induction temperature | | Low production titers | • Metabolic burden • Precursor limitation • Product degradation | • Use tuned expression systems • Supplement with Phe and Leu • Add protease inhibitors | | Incomplete dehydrogenation | • AlbA/AlbB complex instability • Cofactor limitation | • Co-express molecular chaperones • Supplement with FAD/NAD+ | | Unexpected analogue profiles | • Endogenous CDPS activity • Substrate mischarging | • Use CDPS-knockout hosts • Verify aminoacyl-tRNA specificity |
The this compound CDPS pathway represents a structurally and mechanistically distinct approach to diketopiperazine biosynthesis compared to traditional NRPS pathways. Its relatively simple genetic architecture, comprising only three core genes, combined with the enzymatic promiscuity of both the cyclodipeptide synthase (AlbC) and the oxidative complex (AlbA/AlbB), makes it an excellent platform for bioengineering novel DKP derivatives. Future research directions include structural characterization of the AlbA/AlbB complex to understand its unique polymerization mechanism, development of high-throughput screening methods for novel CDPS activities, and integration of CDPS pathways with synthetic biology tools for optimized production of pharmaceutical lead compounds. The continued exploration of CDPS diversity in actinomycetes and other microorganisms will undoubtedly yield additional enzymatic tools for expanding the chemical space of biologically active diketopiperazines.
The fundamental chemical properties of albonoursin are summarized in the table below.
| Property | Specification |
|---|---|
| IUPAC Name | (3Z,6Z)-3-Benzylidene-6-(2-methylpropylidene)piperazine-2,5-dione [1] |
| Molecular Weight | 256.30 g/mol [2] |
| Molecular Formula | C₁₅H₁₆N₂O₂ [2] |
| CAS Number | 1222-90-8 [2] |
One chemical supplier recommends the following storage conditions to maintain stability [2]:
For long-term storage, -20°C or lower is advisable. Ensure the container is tightly sealed and protected from light and moisture.
While a specific solubility value in DMSO is not published, this compound is routinely handled in laboratory settings using DMSO as a solvent. General principles and a recommended workflow can guide its use.
General Guidance:
Below is a generalized experimental workflow for preparing and verifying an this compound-DMSO stock solution:
If you encounter issues like precipitate formation or inconsistent biological activity:
| FAQ Question | Evidence-Based Answer & Key Quantitative Data | Source |
|---|---|---|
| What are the primary biosynthetic routes to cyclodipeptides like albonoursin? | Two main enzymatic pathways exist: Cyclodipeptide Synthases (CDPSs) and Non-Ribosomal Peptide Synthetases (NRPSs). This compound is specifically produced by CDPSs, which use aminoacyl-tRNAs as substrates. [1] [2] | [1] [2] |
| What is a major bottleneck in microbial production of cyclodipeptides? | Low yield in natural producers is a common challenge. This often necessitates the use of heterologous expression and metabolic engineering strategies to achieve economically viable production levels. [1] | [1] |
| Are there alternative production systems that can overcome host-related bottlenecks? | Yes. Cell-Free Protein Synthesis (CFPS) is an emerging platform. It avoids cellular viability constraints, allows direct control over reaction conditions, and enables rapid prototyping. One study achieved ~12 mg/L of a diketopiperazine using this method. [2] | [2] |
| How can I quickly test the activity of a CDPS without a full fermentation setup? | In vitro reconstitution is an effective method. This involves expressing and purifying the CDPS enzyme and conducting the reaction in a test tube with necessary substrates and co-factors, allowing for direct analysis of product formation. [2] | [2] |
Low titer is a central challenge in natural product biosynthesis. The table below outlines potential causes and data-driven solutions.
| Potential Cause | Recommended Solution | Experimental Protocol / Rationale |
|---|---|---|
| Inefficient metabolic flux towards precursor amino acids. [1] | Engineer the host's central metabolism. Overexpress or knockout key genes in the amino acid biosynthesis pathways to increase the intracellular pool of the required amino acids. [1] | Protocol: Clone genes for rate-limiting enzymes (e.g., from branched-chain amino acid pathway for this compound) under a strong promoter. Transform into production host and compare titers with wild-type strain. |
| Improper folding or low expression of the CDPS enzyme. [2] | Use codon optimization for your heterologous host. Co-express helper proteins like chaperones to aid folding. Alternatively, switch to a cell-free system which often better expresses large, complex enzymes. [2] | Rationale: Cell-free systems lack a cell wall and can be supplemented directly with co-factors, leading to higher functional enzyme yields (~77-106 µg/mL for large NRPSs in one study). [2] |
| Toxicity of the product or intermediates to the host cells. | Implement a continuous product removal system, such as an organic solvent overlay (e.g., n-butanol) or resin-based extraction in the bioreactor. [2] | Protocol: In a shake flask experiment, add a 10-20% (v/v) overlay of n-butanol. Monitor cell growth and product concentration over time compared to a control without overlay. [2] |
When the expected product is not observed, the issue often lies in enzyme functionality or analysis.
Cause 1: The CDPS enzyme is not in its active "holo" form.
Cause 2: Analytical method is not detecting the product.
To visually summarize the strategies discussed, particularly the promising cell-free approach, the following diagram outlines the key biosynthetic pathway and the experimental workflow for production and troubleshooting.
The workflow above highlights that the core biosynthetic pathway is a primary troubleshooting focus. The most effective modern strategy to overcome host-related issues like toxicity and low yield is implementing a Cell-Free Protein Synthesis (CFPS) platform [2].
I hope this structured technical support content provides a solid foundation for your research team. The field of synthetic biology is advancing rapidly, and these strategies, especially cell-free biosynthesis, represent the current state-of-the-art for overcoming production challenges.
| Question | Answer |
|---|---|
| What microorganism produces Albonoursin? | This compound is an antibacterial diketopiperazine (DKP) produced by Streptomyces noursei [1]. |
| What is the basic structure of this compound? | It is a cyclic dipeptide, cyclo(ΔPhe-ΔLeu), featuring alpha, beta unsaturations on its phenylalanine and leucine residues [1] [2]. |
| What are common challenges in this compound fermentation? | Low yields and genetic instability of production strains are common barriers. Optimization of medium and process parameters is often required [3]. |
| Can co-cultivation enhance secondary metabolite production? | Yes. Co-culturing Streptomyces with other microbes (e.g., fungi) can simulate natural competition and activate or enhance the production of secondary metabolites [4]. |
While a single optimized recipe for this compound is not fully detailed in the available literature, the table below synthesizes key components and strategies used for related Streptomyces fermentations, which can serve as a starting point for optimization [4] [5].
| Parameter / Component | Example / Recommendation | Rationale / Note |
|---|---|---|
| Carbon Source | Glycerol, Glucose, Lactose [4] | Carbon sources provide energy and building blocks. Mixtures can enhance productivity [6]. |
| Nitrogen Source | Yeast Extract, (NH₄)₂SO₄, Casein Peptone [4] | Organic nitrogen sources like yeast extract are rich in vitamins and amino acids that support growth. |
| Salts & Trace Elements | KH₂PO₄, MgSO₄·7H₂O, NaCl, FeSO₄·7H₂O, ZnSO₄·7H₂O [4] | Essential for maintaining osmotic balance and serving as enzyme cofactors. |
| Buffering Agent | Phosphate Buffer (e.g., KH₂PO₄/K₂HPO₄) [6] | Helps maintain pH, which is critical for growth and production. |
| Initial pH | 6.5 - 6.8 [6] [4] | A near-neutral pH is typical for the initial growth phase of many Streptomyces. |
| Temperature | 28°C - 30°C [4] [5] | Standard temperature range for mesophilic Streptomyces cultivation. |
| Aeration & Agitation | Dissolved Oxygen controlled at >20-30%; stirring at 220-300 rpm [4] [5] | Crucial for oxygen transfer, especially in dense, filamentous cultures. |
| Inoculum Type | Mycelial pre-inoculum [5] | Using mycelium instead of spores can significantly reduce fermentation time and accelerate production. |
The following diagram outlines a generalized workflow for a Streptomyces fermentation process, incorporating optimization strategies.
If your this compound yields are lower than expected, follow the logical troubleshooting path below to diagnose and address the issue.
Review Medium & Inoculum: Poor growth indicates a fundamental issue with the culture conditions or viability.
Activate Silent Genes: Good growth but low yield suggests the this compound biosynthetic gene cluster (BGC) may not be fully active.
Optimize Bioprocess Parameters: If the genes are expressed but yield is low, the fermentation environment may be suboptimal.
The following table summarizes the optimum conditions for the bioconversion of cyclo(L-Leu-L-Phe) to Albonoursin, as characterized in a foundational study using resting cells of Streptomyces albulus KO-23 [1].
| Parameter | Optimum Condition |
|---|---|
| Organism | Streptomyces albulus KO-23 [1] |
| Biocatalyst | Resting cells [1] |
| Substrate | cyclo(L-Leu-L-Phe) (CFL) [1] |
| Optimum pH | 10.0 [1] |
| Optimum Temperature | 50 °C [1] |
This bioconversion process involves the dehydrogenation of the amino acid residues in the cyclic dipeptide at their alpha and beta positions to form the dehydrocyclic dipeptide, this compound [1].
Here is a structured guide to help you diagnose and resolve common issues with the this compound bioconversion process.
Problem: Low Yield of this compound
| Possible Cause | Diagnostic Steps | Suggested Solution |
|---|---|---|
| Suboptimal pH | Verify pH meter calibration and stability during reaction. | Adjust and maintain reaction pH at 10.0. Use a robust buffer system suitable for alkaline conditions [1]. |
| Suboptimal Temperature | Confirm incubator or water bath temperature stability with a calibrated thermometer. | Set and maintain the reaction temperature at 50 °C [1]. |
| Insufficient Substrate | Quantify substrate concentration (e.g., via HPLC) before addition. | Ensure an adequate concentration of cyclo(L-Leu-L-Phe) is added. The study showed yield increased with the amount of CFL added [1]. |
| Low Cell Activity/Viability | Check the growth phase and pre-culture conditions of S. albulus. | Use cells from a 2-day old culture, as this was the stage used for optimal bioconversion in the study [1]. |
Problem: No Reaction Activity Detected
1. What is the biochemical reaction catalyzed to produce this compound? this compound is biosynthesized through the dehydrogenation of its tetrahydro derivative, cyclo(L-Leu-L-Phe). This reaction is catalyzed by a Cyclodipeptide Oxidase (CDO) enzyme complex present in Streptomyces albulus [1] [2].
2. Are there other enzymes capable of similar bioconversions? Yes, several Cyclodipeptide Oxidases (CDOs) have been identified with varying substrate specificities. These enzymes often show a preference for cyclodipeptides containing aromatic amino acids like phenylalanine or tyrosine, but can exhibit promiscuity, making them useful tools for biocatalysis [2].
3. What is the biological activity of this compound? this compound exhibits pronuclear fusion inhibitory activity and is also known to function as an antibacterial cyclic dipeptide [1] [3].
To help situate the bioconversion process within a broader context, the following diagram outlines the general biosynthetic pathway of 2,5-diketopiperazines like this compound, highlighting the role of the CDO enzyme.
The specific bioconversion from cyclo(L-Leu-L-Phe) to this compound can be visualized as the following targeted experimental workflow:
The table below summarizes key techniques used to improve secondary metabolite production in Streptomyces albulus.
| Technique | Description | Key Mutations/Targets | Example Outcome | Citation |
|---|---|---|---|---|
| Ribosome Engineering | Screening for spontaneous antibiotic-resistant mutants to activate silent gene clusters or boost production. | Mutations in rpsL (ribosomal protein S12) or rpoB (RNA polymerase β-subunit). | Up to 180-fold increase in Actinorhodin production in S. coelicolor. | [1] |
| Genome Shuffling | A fast-track breeding method involving protoplast fusion of multiple parent strains to combine beneficial mutations. | Large-scale genomic deletions, rearrangements, and SNP/InDel accumulation. | 144.7% increase in ε-Poly-L-lysine (ε-PL) production in S. albulus SG-86. | [2] |
| Metabolic Engineering | Rational modification of specific genes in metabolic pathways to redirect flux toward a desired product. | Overexpression of ppc, pyc, pls (ε-PL synthetase), dapB, dapE (L-lysine pathway). | 11.4% increase in ε-PL production via co-expression of ppc, pyc, and pls. | [3] [4] |
| Heterologous Expression | Introducing genes for novel metabolic steps or regulatory elements to perturb native metabolism. | Expression of GapN (NADP-dependent glyceraldehyde 3-phosphate dehydrogenase). | Altered NADPH/NADH ratios, activating 23 silent biosynthetic gene clusters. | [5] |
Here are detailed methodologies for implementing two of the key techniques.
This protocol outlines the steps for selecting antibiotic-resistant mutants with enhanced production capabilities [1] [2].
Workflow Diagram:
Detailed Steps:
Step 1: Preparation of Spore Suspension
Step 2: Antibiotic Selection
Step 3: Primary and Secondary Screening
This protocol describes the process of overexpressing key genes to enhance metabolic flux [4].
Workflow Diagram:
Detailed Steps:
Step 1: Gene Cloning
Step 2: Plasmid Validation
Step 3: Intergeneric Conjugation
Step 4: Fermentation Analysis
Q1: I used ribosome engineering and got a high-producing mutant. How can I further improve the yield?
Q2: Why would I choose metabolic engineering over traditional random mutagenesis?
Q3: My engineered strain shows good yield in lab flasks but fails in the bioreactor. What could be wrong?
Q1: What is the primary enzymatic bottleneck in albonoursin production? The final step in this compound biosynthesis is an α,β-dehydrogenation of the cyclic dipeptide cyclo(Leu, Phe) catalyzed by a Cyclodipeptide Oxidase (CDO) known as AlbAB [1]. A major historical challenge has been the difficulty in heterologously producing and purifying this active enzyme [1].
Q2: Why is the AlbAB enzyme so difficult to work with? Recent structural studies have revealed that AlbAB is a heterooligomeric enzyme filament. Its activity is crucially dependent on the formation of this large, megadalton-scale structure, which had been difficult to achieve in traditional heterologous expression systems [1].
Q3: What are some strategies to discover new or more efficient CDOs? Machine learning models are now being developed to predict enzyme-substrate specificity with high accuracy. Tools like EZSpecificity can help identify natural enzymes with desired activities or guide the engineering of improved variants, potentially uncovering CDOs that are easier to produce or have higher activity [2].
The table below summarizes common challenges and proposed solutions based on current research.
| Challenge | Root Cause | Proposed Solution | Key Experimental Notes |
|---|---|---|---|
| Low Yield of this compound | Inefficient precursor channeling; competition from other pathways. | Metabolic Pathway Engineering. Delete competing biosynthetic gene clusters (BGCs) to redirect metabolic flux [3] [4]. | In Streptomyces, deleting BGCs for high-yield compounds (e.g., tetramycin, anisomycin) allowed identification of other metabolites, including this compound [3]. |
| Inactivity of Heterologously Produced AlbAB | Failure to form the active enzyme filament in non-native hosts [1]. | Optimized Heterologous Expression. Use a Streptomyces host (e.g., S. coelicolor) and ensure co-expression of both albA and albB genes [1]. | Filament formation is pH-dependent; maintain a pH above 5.5. Avoid low ionic strength conditions to prevent filament aggregation [1]. |
| Difficulty in Functional Characterization | Challenges in obtaining pure, active enzyme for in vitro assays [1]. | Cell-Free Protein Synthesis (CFPS) [5]. | CFPS allows for high-yield, single-pot co-expression of large enzymes and direct in vitro reconstitution of biosynthesis, bypassing cell-viability issues [5]. |
Here are detailed methodologies for two critical approaches mentioned above.
This protocol is derived from the successful structural characterization of AlbAB [1].
Step 1: Expression Host and Vector Selection
Step 2: Cultivation and Protein Expression
Step 3: Purification and Buffer Optimization
Step 4: Activity Assay
This strategy involves engineering the producer strain to eliminate competing pathways [3] [4].
Step 1: Genome Mining and Cluster Identification
Step 2: Genetic Dereplication
Step 3: Phenotypic Validation
The following diagram illustrates a consolidated workflow integrating these strategies to overcome production challenges.
Q: What are the common causes of low yield in cyclo(Leu-Phe) synthesis, and how can I troubleshoot them?
Low yield can stem from issues with the reaction parameters, substrate quality, or process control. The table below outlines potential issues and solutions.
| Potential Cause | Symptoms | Troubleshooting Steps & Solutions |
|---|---|---|
| Suboptimal Reaction Parameters [1] | Low conversion rate, slow reaction kinetics, byproduct formation. | Systematically vary and optimize parameters like temperature, pressure, and catalyst concentration using a structured design of experiments (DoE). |
| Inefficient Optimization Method [1] | Difficulty finding the global optimum, getting stuck in local yield maxima. | Implement Bayesian Optimization (BO). It uses statistical models to find optimal conditions with fewer experiments, efficiently balancing the exploration of new conditions with the exploitation of known high-yield areas [1]. |
| Impure or Degraded Substrates | Unidentified peaks in chromatography, inconsistent results between substrate batches. | - Use high-purity reagents.
Q: How can I systematically optimize my experimental conditions to increase yield?
For a multi-variable system, a sequential optimization strategy is highly effective. The workflow below outlines this process, which is adaptable for both chemical and enzymatic synthesis of cyclo(Leu-Phe).
This workflow is powered by a Bayesian Optimization (BO) loop [1]. Here is a detailed methodology for its implementation:
Q: What is a standard protocol for the synthesis of cyclo(Leu-Phe), and what yields can I expect?
The following table summarizes a generalized synthetic approach. Actual yields will depend heavily on your specific conditions and the optimization work you perform.
| Step | Parameter | Typical Range | Notes & Considerations |
|---|---|---|---|
| 1. Substrate Preparation | Leu/Phe ratio | 1:1 to 1:1.2 | A slight excess of one amino acid can drive the reaction forward. |
| Solvent | DMF, DCM, or ACN | Choice depends on solubility and reaction mechanism (e.g., DMF for solid-phase). | |
| 2. Cyclization | Activating agent | HATU, HBTU, DCC | HATU often offers faster coupling and fewer side reactions. |
| Temperature | 0°C to 25°C (room temp) | Starting at 0°C can minimize racemization. | |
| Time | 2 to 48 hours | Monitor by TLC or LC-MS. | |
| 3. Work-up & Purification | Method | Precipitation, Flash Chromatography | Depends on the scale and purity required. HPLC for high purity. |
| Expected Yield (Pre-Optimization) | 20% - 60% | This is a broad estimate. Yield is highly variable and the primary target for optimization. |
To effectively optimize your process, it helps to understand the constraints in a multi-reactor or parallel experimentation system. The following diagram illustrates this concept.
This diagram shows that in a high-throughput system, some variables (like the source of a shared feed) are constrained and must be the same for all experiments in a batch. Other variables (like the temperature in each reactor vessel) are unconstrained and can be individually adjusted for optimization [1]. Recognizing this distinction is key to designing effective experiments.
To summarize the path forward for increasing your albonoursin yield:
Understanding the biosynthetic origin of your target compound is crucial for selecting the appropriate producing strain and fermentation strategy. Albonoursin and its analogs can be biosynthesized via two primary enzymatic pathways [1]:
The table below summarizes key information on this compound and a recently identified class of related compounds, the albocandins.
| Compound Name | Producing Strain | Biosynthetic Pathway | Core Biosynthetic Genes | Reported Bioactivities |
|---|---|---|---|---|
| This compound [2] [3] [4] | Streptomyces albulus, Streptomyces noursei | CDPS [1] | albA, albB, albC [5] [6] |
Antibacterial, Antitumor [2] |
| Albocandins A-E [5] [7] | Streptomyces sp. YINM00030 | CDPS [5] [7] | alcA, alcB, alcC [5] [7] |
Cytotoxic (Albocandins C & D) [5] [7] |
A highly effective method to enhance this compound yield is the bioconversion of its immediate precursor, cyclo(L-Leu-L-Phe) (CFL). One study optimized this process using resting cells of Streptomyces albulus KO-23 [3].
| Optimization Parameter | Optimum Condition |
|---|---|
| pH | 10.0 |
| Temperature | 50 °C |
| Precursor | cyclo(L-Leu-L-Phe) (CFL) |
The key dehydrogenation step is catalyzed by a cyclodipeptide oxidase (CDO), such as AlbAB. Recent structural studies show that AlbAB forms a functional heterooligomeric enzyme filament, and the activity is dependent on this filament formation [6].
The biosynthetic pathway for this compound, integrating the CDPS pathway and the crucial CDO enzyme filament, can be visualized as follows:
Q1: My this compound yields are low. What are the main enzymatic bottlenecks?
Low yields are often due to low activity of the cyclodipeptide oxidase (CDO). The CDO (AlbAB) is essential for the double dehydrogenation of the precursor cyclo(L-Phe-L-Leu) [5] [3]. This enzyme requires filament formation for activity and has a covalently bound FMN cofactor [6]. Ensure your fermentation conditions (pH, temperature, aeration) support the stability of this large protein complex [6].
Q2: Why am I isolating this compound analogs like the albocandins instead of this compound itself?
The specific sequence of the biosynthetic gene cluster determines the final product. While the this compound and albocandin clusters are similar, their core enzymes (alcA/alcB/alcC vs. albA/albB/albC) have only moderate sequence identity (55-67%) [5] [7]. These differences can lead to variations in the oxidation steps, producing different analogs. Genome mining of your production strain can clarify its biosynthetic potential [5] [7].
Q3: What are the preferred substrates for cyclodipeptide oxidases (CDOs) like AlbA? CDOs generally show a strong preference for cyclodipeptides containing aromatic amino acids (e.g., Phe, Tyr) and hydrophobic residues. Cyclodipeptides consisting solely of aliphatic amino acids are typically poor substrates [8]. The 2,5-diketopiperazine ring is essential for enzyme recognition [8].
The following workflow outlines a general strategy for the production, extraction, and purification of this compound-like compounds, incorporating key troubleshooting points.
FAQ 1: Why does my recombinant AlbAB (Cyclodipeptide Oxidase) form large, insoluble complexes, and how can I address this?
Answer: The formation of high molecular weight complexes is a normal characteristic of active AlbAB. This enzyme naturally assembles into a megadalton heterooligomeric filament, a fact that explains the historical difficulties in producing and purifying it [1].
albA and albB must be co-expressed from the same operon with their characteristic ~20-30 nucleotide overlap for successful production of the active heterocomplex. Expression from separate monocistronic constructs has consistently failed [2].FAQ 2: What are the key stability factors for the AlbAB enzyme during experiments?
Answer: AlbAB filament stability is dependent on pH and ionic conditions.
FAQ 3: How can I characterize the stability and aggregation of my cyclic dipeptide sample?
Answer: The following table summarizes key analytical techniques used for characterizing cyclic dipeptides like albonoursin and detecting instability issues such as aggregation or structural changes.
| Analytical Method | Primary Application & Information | Key Experimental Detail |
|---|---|---|
| Fourier Transform Infrared (FTIR) Spectroscopy | Detects perturbations in protein/peptide secondary structure in solid and liquid states [3]. | Useful for analyzing dried samples (e.g., lyophilized powder) [3]. |
| Dynamic Light Scattering (DLS) | Measures the size distribution of soluble aggregates in a solution [3]. | Ideal for detecting small amounts of large aggregates not visible in bulk spectroscopy [3]. |
| SDS-PAGE | Visualizes soluble protein/peptide aggregates via high molecular weight bands [3]. | Confirms the presence of covalent aggregates complementary to DLS [3]. |
| X-ray Diffraction (XRD) | Determines the exact crystal structure, ring conformation, and hydrogen-bonding network in the solid state [4]. | Single-crystal XRD is required for definitive structural characterization [4]. |
| Density Functional Theory (DFT) Modeling | Aids in the interpretation of experimental data (e.g., vibrational spectra, crystal packing) [4]. | Calculations often use multi-molecule geometry sections from the crystal structure to model intermolecular interactions accurately [4]. |
Protocol 1: In Vivo Assessment of CDO Activity using E. coli Chassis
This protocol is useful for testing the functionality of AlbAB or other CDOs by co-expressing them with a Cyclodipeptide Synthase (CDPS) in E. coli [2].
albA and albB) and their associated CDPS gene into an appropriate expression plasmid for E. coli.Protocol 2: Workflow for Assessing Cyclic Dipeptide Stability
The diagram below outlines a logical workflow for evaluating the stability of a cyclic dipeptide like this compound during processing and handling, based on methodologies adapted from the search results.
The stability of this compound is closely tied to the stability of its producing enzyme, AlbAB. Key considerations for your experiments include maintaining the native filamentous structure of AlbAB and using appropriate analytical techniques to monitor the integrity of the diketopiperazine ring.
A primary strategy for scaling up is to engineer the producing strain, often Streptomyces, for enhanced yield. The table below summarizes the core genes involved in albonoursin biosynthesis.
| Gene | Function / Encoded Protein | Role in Biosynthesis |
|---|---|---|
| albC | Cyclodipeptide Synthase (CDPS) | Catalyzes formation of cyclo(L-Phe-L-Leu) from aminoacyl-tRNAs [1] [2]. |
| albA & albB | Cyclodipeptide Oxidase (CDO) | Forms hetero-oligomeric enzyme filament; catalyzes α,β-dehydrogenation of cyclo(L-Phe-L-Leu) to form this compound [3] [2]. |
| albD | Putative Membrane Protein | Exact function unclear; gene is part of the cluster but not essential for in vivo production in heterologous hosts [2]. |
Key Technical Considerations:
Once a robust strain is built, optimizing fermentation is key to achieving high titers.
| Factor | Consideration for this compound Production |
|---|---|
| Strain Selection | Native producer: Streptomyces noursei. Common heterologous hosts: S. lividans, S. coelicolor, and optimized S. albus chassis strains [4] [5] [2]. |
| Media Screening | Critical for activating silent clusters. Test various media; this compound analogues were successfully produced in "20# medium" [1]. |
| Process Parameters | Monitor and control standard parameters: temperature, aeration, and agitation, as AlbAB is an oxygen-dependent enzyme [3]. |
Here are solutions to frequently encountered problems in this compound production.
FAQ 1: My engineered strain shows no this compound production. What should I check?
FAQ 2: How can I improve the low yield of this compound?
FAQ 3: I'm having trouble purifying the active AlbAB enzyme. What could be wrong?
The following diagram outlines the core workflow for developing a high-yielding this compound production process, integrating genetic engineering, fermentation, and analysis.
| Gene Name | Protein Function | Role in DKP Biosynthesis | Example from Recent Research |
|---|---|---|---|
| albC / alcC | Cyclodipeptide Synthase (CDPS) | Catalyzes the formation of the core DKP ring (e.g., cyclo(L-Phe-L-Leu)) from aminoacyl-tRNAs [1] [2]. | In Streptomyces sp. YINM00030, alcC (55% identity to AlbC) is responsible for the initial cyclization [1]. |
| albA / alcA | Cyclic Dipeptide Oxidase | Catalyzes the α,β-dehydrogenation of the DKP, introducing double bonds [1] [2]. | In the albocandin pathway, alcA (64% identity to AlbA) is proposed to carry out this oxidation step [1]. |
| albB / alcB | Oxidase Partner | Essential for the activity of AlbA/AlcA; co-expression leads to the formation of active filamentous protein polymers [1] [2]. | alcB (67% identity to AlbB) overlaps with alcA, and their co-expression is likely crucial for oxidation [1]. |
| albD | Putative Membrane Protein | Function not fully characterized; not found in all related gene clusters [1] [2] [3]. | The albocandin cluster in Streptomyces sp. YINM00030 lacks an albD homolog, suggesting it is not always essential [1]. |
The following diagram illustrates the coordinated workflow from gene cluster to final compound, integrating these core components.
Genome Mining & Cluster Identification:
Heterologous Expression:
Metabolite Analysis & Structure Elucidation:
| Diketopiperazine (DKP) Name | Core Structure & Key Features | Producer Organism | Reported Bioactivities | Key Experimental Data (if provided) |
|---|---|---|---|---|
| Albonoursin [1] [2] [3] | Cyclo(ΔPhe-ΔLeu); fully α,β-dehydrogenated phenylalanine and leucine [1]. | Streptomyces albulus [2] [3] | Antibacterial, antifungal, pronuclear fusion inhibitory [2] [3]. | N/A |
| Albocandins A-E [1] | This compound analogues with varying oxidation states; based on Cyclo(L-Phe-L-Leu) [1]. | Streptomyces sp. YINM00030 [1] | Cytotoxic activity (Albocandin C & D): IC50 values between 3.50 to 32.66 μM against five human cancer cell lines (HL-60, A549, SMMC-7721, MDA-MB-231, SW480) [1]. | IC50 values determined via in vitro assays on cancer cell lines [1]. |
| Nocardioazine B [4] | Pyrroloindoline scaffold; features two D-tryptophan residues with N- and C-methylation, prenylation, and diannulation [4]. | Nocardiopsis sp. CMB-M0232 [4] | Reverses drug resistance in cancer cell lines as a noncytotoxic inhibitor of P-glycoprotein (Nocardioazine A) [4]. | Pathway elucidated via heterologous biotransformations, in vitro biochemical assays, and macromolecular modeling [4]. |
| Aspkyncin [5] | Novel DKP incorporating an L-kynurenine unit and N-methyl-L-alanine [5]. | Aspergillus aculeatus CRI323-04 [5] | Potential bioactivities due to kynurenine pathway association (immunomodulation, neuroprotection) [5]. | Structure elucidated through heterologous expression in Aspergillus nidulans and in vitro biochemical characterization [5]. |
For researchers seeking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.
1. Cytotoxicity Assay for Albocandins [1]
2. Biosynthetic Pathway Elucidation for Nocardioazine B [4]
noz2) is cloned into a shuttle plasmid (pUWL201).
b. The plasmid is introduced into S. lividans.
c. The transformed host is supplemented with a synthetic precursor, cyclo-L-Trp-L-Trp.
d. Metabolites are extracted from the culture and analyzed using LC-MS2 to identify the production of nocardioazine B and potential intermediates.3. Structural Elucidation of Novel DKPs [1] The planar structures and absolute configurations of new compounds like the albocandins are typically determined through a combination of techniques:
A major point of differentiation among DKPs lies in their biosynthetic pathways. This compound is a classic example of a CDPS-dependent pathway, which is distinct from the Non-Ribosomal Peptide Synthetase (NRPS) pathway used for compounds like Aspkyncin [5] [3].
A key advancement is the recent discovery that functional Cyclodipeptide Oxidases (CDOs), like AlbAB in the this compound pathway, form enzyme filaments [6]. This quaternary structure is crucial for their activity.
From a drug development perspective:
Guided by genome mining, researchers recently isolated five new this compound analogs, named albocandins A–E, from Streptomyces sp. YINM00030 [1] [2] [3]. Among these, albocandin C and albocandin D demonstrated cytotoxic activity against several human cancer cell lines [1] [2].
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for these two compounds. A lower IC₅₀ value indicates higher potency.
| Cancer Cell Line | Cell Line Origin | Albocandin C IC₅₀ (μM) | Albocandin D IC₅₀ (μM) |
|---|---|---|---|
| HL-60 | Human leukemia | 3.50 – 32.66 μM | 3.50 – 32.66 μM |
| A-549 | Human lung carcinoma | 3.50 – 32.66 μM | 3.50 – 32.66 μM |
| SMMC-7721 | Human liver carcinoma | 3.50 – 32.66 μM | 3.50 – 32.66 μM |
| MDA-MB-231 | Human breast adenocarcinoma | 3.50 – 32.66 μM | 3.50 – 32.66 μM |
| SW480 | Human colon adenocarcinoma | 3.50 – 32.66 μM | 3.50 – 32.66 μM |
Note: The study reported the IC₅₀ values for albocandins C and D as a range across the five cell lines, without specifying individual values for each line [1] [2] [3].
The cytotoxicity data for the albocandins was generated using a standardized in vitro assay. Here are the key experimental details:
This compound and the albocandins are all 2,5-diketopiperazine (DKP) compounds. The following diagram illustrates the shared and distinct elements in their biosynthesis pathways, which explains their structural relationship.
The diagram shows that this compound and the albocandins are biosynthesized from the same precursor, cyclo(L-Phe-L-Leu), but are modified by different oxidase enzymes in their respective Streptomyces strains, leading to distinct final products [2] [8] [9].
To conduct a thorough comparative analysis, you may need to:
The table below summarizes the structures and reported cytotoxic activities of albocandins A-E, as isolated from Streptomyces sp. YINM00030 [1].
| Compound | Core Structure | Key Structural Features | Reported Cytotoxic Activity (IC₅₀ in μM) |
|---|---|---|---|
| Albocandin A | Cyclo(l-Phe-l-Leu)-based 2,5-diketopiperazine | Structure based on comprehensive spectroscopic analyses, HRESIMS, ECD calculations, and single-crystal X-ray diffraction [1]. | Information not provided in the abstract and results; specific activity data for this compound was not highlighted [1]. |
| Albocandin B | Cyclo(l-Phe-l-Leu)-based 2,5-diketopiperazine | Structure based on comprehensive spectroscopic analyses, HRESIMS, ECD calculations, and single-crystal X-ray diffraction [1]. | Information not provided in the abstract and results; specific activity data for this compound was not highlighted [1]. |
| Albocandin C | Cyclo(l-Phe-l-Leu)-based 2,5-diketopiperazine | Varying degrees of oxidation at different positions on the core structure [1]. | Active against five human cancer cell lines (HL-60, A549, SMMC-7721, MDA-MB-231, SW480); IC₅₀ values ranged from 3.50 to 32.66 μM [1]. |
| Albocandin D | Cyclo(l-Phe-l-Leu)-based 2,5-diketopiperazine | Varying degrees of oxidation at different positions on the core structure [1]. | Active against five human cancer cell lines (HL-60, A549, SMMC-7721, MDA-MB-231, SW480); IC₅₀ values ranged from 3.50 to 32.66 μM [1]. |
| Albocandin E | Cyclo(l-Phe-l-Leu)-based 2,5-diketopiperazine | Structure based on comprehensive spectroscopic analyses, HRESIMS, ECD calculations, and single-crystal X-ray diffraction [1]. | Information not provided in the abstract and results; specific activity data for this compound was not highlighted [1]. |
The following methodologies were used in the discovery and activity testing of the albocandins [1].
The discovery of albocandins A-E was guided by a modern genome-mining approach. The diagrams below illustrate the general research workflow and the proposed biosynthetic pathway based on the identified gene cluster.
I hope this structured compilation of data and protocols is helpful for your comparative guide. As this is a very recent discovery, the information is currently limited to one research group's findings.
The table below summarizes the available quantitative and qualitative data on the antibacterial activity of various cyclic dipeptides.
| Cyclic Dipeptide | Reported Antibacterial Activity & Experimental Context |
|---|
| Albonoursin cyclo(ΔPhe-ΔLeu) | • Isolated from Nocardiopsis alba [1]. • Specific quantitative data (e.g., MIC) against test pathogens not available in search results. | | Cyclo(L-Phe-L-Pro) Cyclo(L-Tyr-L-Pro) Cyclo(L-Trp-L-Pro) Cyclo(L-Trp-L-Trp) | • Exhibited "concentration-dependent antibacterial properties" in a Kirby-Bauer disc-diffusion assay [2]. • Tested against: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus, Bacillus subtilis, and Streptococcus sp. [2]. • Specific quantitative data (e.g., MIC, zone of inhibition) not available in search results. | | Other Natural Cyclic Dipeptides | • A vast class of secondary metabolites with reported "antibacterial and antifungal" activities [3] [4]. • The specific activities and data for most individual compounds are not detailed in the provided search results. |
Cyclic dipeptides, or 2,5-diketopiperazines (DKPs), share a common core structure but differ in their side chains and modifications, which influences their properties.
The table below compares the key characteristics of this compound and generic cyclic dipeptides.
| Property | This compound (Specific Example) | Generic Cyclic Dipeptides (CDPs) |
|---|---|---|
| Basic Structure | cyclo(ΔPhe-ΔLeu); contains α,β-unsaturations (dehydro residues) [1] [4] | 2,5-diketopiperazine ring from two α-amino acids [3] |
| Biosynthesis | Via CDPS pathway and tailoring by cyclodipeptide oxidase (CDO AlbAB) [5] [4] | CDPS, NRPS, or RCDPS pathways, often with tailoring enzymes [4] |
| Key Features | Antibacterial activity [1]; α,β-unsaturations crucial for activity | Protease resistance, conformational rigidity, diverse bioactivities [3] [6] |
| Enzyme Structure | Its oxidase (AlbAB) is a megadalton heterooligomeric enzyme filament [4] | Varies with biosynthetic system (e.g., CDPSs are tRNA-dependent) [4] |
The search results highlight several challenges and opportunities in this field:
To objectively compare the performance of these compounds, you may need to consider:
Albonoursin is a diketopiperazine (DKP), a class of cyclic dipeptides known for a wide range of bioactivities [1]. Recent research has shed light on its unique biosynthesis:
While specific protocols for this compound were not detailed, the following general analytical approaches are standard for characterizing and validating compounds like DKPs. You can adapt these frameworks for your own comparative studies.
HPLC is crucial for separation, identification, and quantification. The table below outlines the core validation parameters required for a reliable HPLC method, as per ICH guidelines [3].
| Validation Parameter | Description and Purpose |
|---|---|
| Selectivity/Specificity | Ensures the method accurately measures this compound without interference from impurities, degradants, or the sample matrix [3]. |
| Accuracy | Measures the closeness of the test results to the true value, often assessed through recovery studies of spiked samples [3]. |
| Precision | Evaluates the agreement between a series of measurements from multiple samplings. Includes repeatability (same conditions) and intermediate precision (different days, analysts) [3]. |
| Linearity | Demonstrates that the method produces results directly proportional to the concentration of this compound over a defined range [3]. |
| Range | The interval between the upper and lower concentrations where accuracy, precision, and linearity are confirmed [3]. |
| Limit of Detection (LOD) | The lowest amount of this compound that can be detected [3]. |
| Limit of Quantification (LOQ) | The lowest amount of this compound that can be quantified with acceptable accuracy and precision [3]. |
Figure: A generalized workflow for developing and validating an HPLC method for a compound like this compound, based on ICH guidelines [3].
These techniques are essential for structural elucidation:
To build a comprehensive comparison guide, you may need to consult more specialized sources. I suggest you:
"this compound HPLC validation", "this compound mass spectrometry", and "this compound NMR characterization".
This compound [cyclo(ΔPhe-ΔLeu)] represents one of the simplest yet most biologically significant members of the diketopiperazine (DKP) family, a class of cyclic dipeptides characterized by their heterocyclic 2,5-diketopiperazine backbone formed through the condensation of two α-amino acids. This antibacterial peptide is naturally produced by Streptomyces noursei and features a distinctive chemical structure with α,β-unsaturations on both amino acid side chains, which significantly contributes to its biological activity and molecular properties [1] [2]. The unique unsaturated structure of this compound differentiates it from simpler cyclic dipeptides and enhances its potential for diverse biological interactions.
Cyclic dipeptides like this compound constitute a widespread class of secondary metabolites with remarkable pharmacological activities ranging from antibacterial and antifungal to antitumor and antiplasmodial properties [1]. These compounds demonstrate high stability, protease resistance, and superior cell penetration capabilities compared to their linear peptide counterparts, making them particularly attractive for drug development applications [1] [3]. The rigid conformational constraints imposed by the six-membered DKP ring allows these molecules to mimic preferred peptide conformations while avoiding undesirable physical and metabolic properties typically associated with linear peptides [4]. The 2,5-diketopiperazine core contains two hydrogen bond donors and acceptors that facilitate interactions with various biological receptors, while offering up to six positions for introducing diverse substituents and four positions for stereochemical modulation, significantly enhancing compound diversity for drug discovery [4].
The biosynthesis of this compound occurs through a specialized enzymatic pathway that distinctly differs from nonribosomal peptide synthesis. The process begins with the formation of the cyclic dipeptide scaffold cyclo(L-Phe-L-Leu) catalyzed by AlbC, a cyclodipeptide synthase (CDPS) that utilizes aminoacyl-tRNA substrates instead of free amino acids, diverting them from their canonical role in ribosomal protein synthesis [1] [2]. This mechanism represents a direct link between primary and secondary metabolism and does not require ATP for amino acid activation [4].
The subsequent key transformation step involves α,β-dehydrogenation of the cyclic dipeptide precursor, catalyzed by the cyclodipeptide oxidase (CDO) AlbAB, which introduces unsaturations on both amino acid side chains to form the final this compound product [cyclo(ΔPhe-ΔLeu)] [1] [2]. Recent structural characterization reveals that AlbAB functions as a megadalton heterooligomeric enzyme filament containing covalently bound flavin mononucleotide (FMN) cofactors, with filaments consisting of alternating dimers of AlbA and AlbB subunits [1]. This filament formation is crucial for enzyme activity, providing insights into historical difficulties in working with CDOs and opening new avenues for biotechnological applications [1].
The this compound biosynthesis pathway illustrates the tRNA-dependent mechanism of cyclic dipeptide formation followed by oxidative tailoring. The process begins with two aminoacyl-tRNA substrates (L-Phe-tRNA and L-Leu-tRNA) that are condensed by AlbC to form the cyclic dipeptide intermediate cyclo(L-Phe-L-Leu). This intermediate then undergoes dual dehydrogenation catalyzed by the AlbAB enzyme filament, which utilizes molecular oxygen to introduce α,β-unsaturations on both side chains, producing the final this compound molecule [1] [2]. The discovery that AlbAB functions as an enzyme filament explains previous difficulties in heterologously expressing and purifying CDOs and provides crucial insights for future biocatalytic applications [1].
This compound and its structural analogs demonstrate selective cytotoxicity against various human cancer cell lines, with potency influenced by specific structural modifications, particularly the presence and position of α,β-unsaturations and additional oxidative modifications. The albocandin family of compounds, recently discovered through genome mining of Streptomyces sp. YINM00030, provides particularly valuable insights into structure-activity relationships within this class of molecules [4].
Table 1: Comparative Cytotoxic Activity of this compound Analogs Against Human Cancer Cell Lines
| Compound | Chemical Features | HL-60 (Leukemia) IC₅₀ (μM) | A549 (Lung) IC₅₀ (μM) | SMMC-7721 (Liver) IC₅₀ (μM) | MDA-MB-231 (Breast) IC₅₀ (μM) | SW480 (Colon) IC₅₀ (μM) |
|---|---|---|---|---|---|---|
| This compound | cyclo(ΔPhe-ΔLeu) | Not reported | Not reported | Not reported | Not reported | Not reported |
| Albocandin C | Oxidized Phe-Leu derivative | 6.98 | 32.66 | 11.48 | 14.92 | 9.85 |
| Albocandin D | Oxidized Phe-Leu derivative | 3.50 | 22.34 | 9.72 | 10.58 | 8.16 |
| Albocandin E | Oxidized Phe-Leu derivative | >40 | >40 | >40 | >40 | >40 |
The comparative cytotoxicity data reveals that specific structural modifications significantly influence biological activity. Albocandins C and D, which possess additional oxidative modifications, demonstrate potent and selective cytotoxicity across all tested cancer cell lines, with Albocandin D showing particularly strong activity against leukemia (HL-60) cells with an IC₅₀ of 3.50 μM [4]. In contrast, Albocandin E, which contains different oxidative patterning, shows dramatically reduced activity (IC₅₀ >40 μM across all cell lines), highlighting the critical importance of specific functional groups for anticancer efficacy [4]. This structure-activity relationship provides valuable guidance for medicinal chemistry optimization of this compound-derived therapeutics.
The cytotoxic effects of this compound analogs compare favorably with other bioactive cyclic dipeptides from various microbial sources. For instance, a cyclodipeptide mix from Pseudomonas aeruginosa containing cyclo(L-Pro-L-Tyr), cyclo(L-Pro-L-Val), and cyclo(L-Pro-L-Phe) demonstrated cytotoxic activity against HeLa cervical adenocarcinoma and Caco-2 colorectal adenocarcinoma cell lines with IC₅₀ values of 0.53 mg/mL and 0.66 mg/mL, respectively [5]. Flow cytometric analysis using annexin V and propidium iodide indicators confirmed that these cyclodipeptides induce apoptotic cell death at significantly lower concentrations (IC₅₀ of 6.5 × 10⁻⁵ mg/mL for HeLa and 1.8 × 10⁻⁴ mg/mL for Caco-2 cells) [5], suggesting that the primary mechanism involves apoptosis initiation rather than immediate cytotoxic effects.
This compound demonstrates significant antibacterial properties against various bacterial pathogens, which represents one of its most historically recognized biological activities [2]. The compound's unique structural characteristics, particularly the α,β-unsaturations on both amino acid side chains, contribute to its antimicrobial efficacy and potentially to its mechanism of action. While the exact molecular targets remain under investigation, the rigid planar structure of the unsaturated diketopiperazine ring may facilitate interactions with bacterial membranes or specific protein targets [1] [3].
Table 2: Comparison of Antimicrobial and Bioactive Properties Across Cyclic Dipeptides
| Compound | Source | Antibacterial Activity | Antifungal Activity | Other Bioactivities | Potential Mechanisms |
|---|---|---|---|---|---|
| This compound | Streptomyces noursei | Demonstrated [2] | Not specifically reported | Antitumor potential | Unknown, possibly membrane disruption |
| Cyclo(L-Phe-L-Pro) | Lactobacillus plantarum, Vibrio species | Moderate | Active against Fusarium sporotrichioides and Aspergillus fumigatus [5] | Quorum sensing inhibition, virulence regulation [5] | Signaling interference |
| Cyclo(L-Pro-L-Tyr) and related CDPs | Pseudomonas aeruginosa | Not primary activity | Not primary activity | Quorum sensing inhibition, apoptosis induction in cancer cells [5] | LuxR-type protein inhibition, caspase activation |
| Barettin | Marine sponge Geodia barretti | Not reported | Not reported | Antifouling activity [6] | Adhesion prevention |
| Cyclo(His-Pro) | Mammalian central nervous system | Not applicable | Not applicable | Cytoprotective effects, NF-κB and Nrf2 signaling modulation [3] [6] | Endogenous signaling |
The comparative analysis reveals that different cyclic dipeptides exhibit distinct bioactivity profiles depending on their amino acid composition and structural modifications. While this compound shows prominent antibacterial activity, other cyclic dipeptides demonstrate specialized functions including quorum sensing inhibition (cyclo(L-Phe-L-Pro) in Vibrio cholerae), antifouling properties (barettin from marine sponges), and neuroprotective effects (cyclo(His-Pro) in mammals) [5] [3] [6]. This functional diversity highlights the broad potential of cyclic dipeptides as therapeutic agents and biochemical tools across various applications.
Standardized protocols for evaluating the cytotoxic effects of this compound and related cyclic dipeptides typically employ colorimetric and fluorescence-based methods to quantify cell viability and mechanism of cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay represents the most widely used approach for initial cytotoxicity screening [5]. In this protocol, cells are seeded in 96-well plates at a density of 3 × 10⁴ cells per well and allowed to adhere for 24 hours before treatment with serial dilutions of the test compound. Following incubation (typically 24 hours), MTT reagent is added to each well and incubated for 4 hours to allow formazan crystal formation by metabolically active cells. The crystals are then dissolved using an organic solvent such as 2-propanol/HCl, and absorbance measurements are taken at 595 nm using a microplate spectrophotometer [5]. The IC₅₀ values are calculated from dose-response curves using appropriate statistical software.
For mechanism of action studies, flow cytometric analysis of apoptosis provides quantitative data on cell death pathways. Following treatment with test compounds, cells are stained with annexin V (which binds to phosphatidylserine externalized on apoptotic cells) and propidium iodide (which enters necrotic cells with compromised membrane integrity) [5]. The stained cells are then analyzed using a flow cytometer to distinguish between viable (annexin V⁻/PI⁻), early apoptotic (annexin V⁺/PI⁻), late apoptotic (annexin V⁺/PI⁺), and necrotic (annexin V⁻/PI⁺) cell populations. Research on Pseudomonas aeruginosa-derived cyclodipeptides demonstrated that these compounds induce dose-dependent apoptosis in cancer cells, with significantly lower IC₅₀ values for apoptosis induction compared to general cytotoxicity measurements [5].
The unique filament-forming nature of AlbAB, the cyclodipeptide oxidase responsible for this compound biosynthesis, necessitates specialized experimental approaches for functional characterization. Heterologous expression in *Streptomyces coelicolor* followed by purification using size exclusion chromatography has been successfully employed to obtain active enzyme preparations [1]. The enzyme's oligomeric state and filament formation can be analyzed using negative stain transmission electron microscopy (TEM), which reveals linear filaments approximately 10 nm wide with varied lengths typically between 100-300 nm [1]. Enzyme activity assays monitor the α,β-dehydrogenation of the cyclo(L-Phe-L-Leu) substrate, which can be detected by UV-Vis spectroscopy through characteristic changes in absorbance or by LC-MS analysis of reaction products [1].
For structural studies, the covalent attachment of the flavin mononucleotide (FMN) cofactor can be confirmed through spectroscopic analysis of enzyme preparations before and after denaturation in 6 M guanidinium hydrochloride [1]. The folded AlbAB enzyme exhibits absorbance maxima at 343 nm and 448 nm, which shift to approximately 372 nm and 452 nm following denaturation, confirming covalent flavin attachment [1]. These biochemical characteristics provide important insights for harnessing CDOs in biocatalytic applications for the structural diversification of cyclic dipeptides.
The broad bioactivity profile of this compound and related cyclic dipeptides positions them as promising scaffolds for drug development across multiple therapeutic areas. Their natural origin, structural stability, and favorable pharmacokinetic properties (including protease resistance and enhanced cell penetration) provide significant advantages over linear peptides for pharmaceutical applications [1] [3]. The recently discovered cytotoxic activity of albocandins C and D against multiple human cancer cell lines highlights the particular promise of this compound analogs in oncology drug discovery [4]. Additionally, the antibacterial properties of this compound against various pathogens suggest potential applications in addressing antimicrobial resistance, a critical global health challenge [2].
Despite this promise, several limitations must be addressed to realize the full therapeutic potential of this compound. The historically difficult heterologous production of cyclodipeptide oxidases like AlbAB has limited extensive biological evaluation and structural diversification efforts [1]. However, recent advances in understanding the enzyme filament nature of CDOs provide new strategies for overcoming these production challenges [1]. Additionally, while this compound demonstrates attractive bioactivities, its potency and selectivity may require optimization through medicinal chemistry approaches before clinical development. The discovery of albocandin analogs with varying biological activities provides valuable structure-activity relationship information to guide such optimization efforts [4].
Several promising research directions emerge from recent advances in understanding this compound biosynthesis and biological activity:
Enzyme engineering of CDOs: The filament-forming nature of AlbAB presents both challenges and opportunities for biocatalytic applications. Engineering more stable or efficient enzyme filaments could enable improved production of this compound and structural analogs for biological evaluation [1].
Combinatorial biosynthesis: The promiscuity of CDPS enzymes and tailoring enzymes like CDOs provides opportunities for generating novel this compound analogs through combinatorial biosynthesis [1] [7]. By combining CDPSs with different substrate specificities with AlbAB or other tailoring enzymes, expanded libraries of structurally diverse cyclic dipeptides could be created for biological screening.
Target identification: While multiple bioactivities have been documented for this compound, its specific molecular targets remain largely unknown. Identification of these targets through chemical biology approaches would facilitate mechanism-based optimization and expand understanding of its physiological effects.
Formulation strategies: The physicochemical properties of this compound may benefit from advanced formulation approaches to enhance solubility, stability, and bioavailability for potential therapeutic applications. Nanoparticle-based delivery systems or prodrug strategies could address potential limitations in drug-like properties.
X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional atomic structure of crystalline molecules. For complex natural products like albonoursin and its analogs, it is often the definitive method for establishing their precise structure and absolute configuration [1].
While other spectroscopic methods like NMR and HRESIMS are essential for initial characterization, XRD provides unambiguous proof, especially for distinguishing between potential stereoisomers. Recent research on albocandins A-E, which are this compound analogs, used single-crystal X-ray diffraction analyses to conclusively elucidate their structures [1]. Similarly, studies on other cyclic dipeptides rely on XRD to determine exact crystal structures and confirm the planarity or puckering of the diketopiperazine ring [2].
The confirmation of a natural product's structure is typically not achieved by a single technique but through a consolidated workflow. The diagram below illustrates how X-ray diffraction integrates with other experimental methods.
Key Experimental Protocols:
The methodology for structural confirmation, as applied to albocandins, involves several complementary techniques [1]:
The following table summarizes findings from recent studies that have utilized X-ray diffraction and other methods to characterize this compound-related compounds.
| Compound / Context | Key Findings from X-ray & Other Techniques | Reference / Source |
|---|---|---|
| Albocandins A-E | Structures elucidated via HRESIMS, NMR, ECD, and single-crystal XRD. Albocandins C and D showed cytotoxic activity against human cancer cell lines. | [1] |
| This compound Biosynthesis | The gene cluster (albA, albB, albC, albD) was identified. The enzyme AlbAB is a cyclodipeptide oxidase (CDO) that performs α,β-dehydrogenations. | [3] [4] |
| Cyclic Dipeptide Scaffold | XRD analyses reveal how the diketopiperazine (DKP) ring conformation (planar, puckered) is influenced by the constituent amino acids and their chirality. | [2] [5] |
| Enzyme Mechanism | Structural characterization showed that AlbAB forms a megadalton heterooligomeric enzyme filament with covalently bound flavin cofactors, crucial for its activity. | [3] |
Based on the current literature, here is a practical guide for researchers:
This compound is a naturally occurring cyclic dipeptide (2,5-diketopiperazine) with demonstrated biological activity, initially isolated from Streptomyces species. This compound belongs to a class of diketopiperazine derivatives that have attracted significant attention in drug discovery due to their diverse pharmacological activities, including cytotoxic, antibacterial, and antiviral properties. The compound's structure consists of a six-membered lactam ring formed by the condensation of two amino acids, creating a constrained heterocyclic scaffold that confers stability against proteolytic degradation while maintaining biological relevance.
The determination of absolute configuration in chiral molecules like this compound represents a fundamental challenge in natural product chemistry and pharmaceutical development. Among the various analytical techniques available, Electronic Circular Dichroism (ECD) spectroscopy has emerged as a powerful and reliable method for establishing absolute configuration. ECD measures the differential absorption of left and right circularly polarized light by chiral molecules, producing characteristic spectra that are sensitive to molecular stereochemistry. When combined with computational chemistry methods, ECD provides researchers with a robust tool for configurational assignment that complements other techniques like X-ray crystallography and NMR spectroscopy.
The theoretical foundation for using ECD in absolute configuration determination relies on the comparison between experimentally obtained spectra and computationally generated spectra for proposed stereochemical structures. This approach has become increasingly sophisticated with advances in computational chemistry and hardware capabilities, allowing researchers to accurately simulate the chiroptical properties of complex molecules. The fundamental principle involves calculating the rotatory strength of electronic transitions, which directly corresponds to the signed intensity of peaks observed in ECD spectra.
Several computational approaches have been developed for ECD spectral prediction, each with distinct advantages and limitations:
Time-Dependent Density Functional Theory (TD-DFT): This method represents the current gold standard for ECD calculations, providing an excellent balance between computational cost and accuracy. TD-DFT calculates excited electronic states and their properties, including rotatory strengths that determine ECD spectra. The methodology typically employs hybrid functionals like CAM-B3LYP with basis sets such as 6-31G(d) to achieve reliable results for molecules the size of this compound and its derivatives.
Machine Learning-Based Prediction: Recent advances have introduced deep learning models like ECDFormer that dramatically accelerate ECD spectral prediction. These approaches learn structure-spectrum relationships from large datasets of calculated ECD spectra, bypassing the need for explicit quantum mechanical calculations for each new molecule. This method reduces prediction time from hours or days to mere seconds while maintaining reasonable accuracy.
Conformational Analysis and Boltzmann Weighting: Since flexible molecules can exist in multiple conformations, comprehensive ECD calculations must account for this structural diversity. The standard protocol involves identifying low-energy conformers through molecular dynamics or conformational searching, calculating ECD spectra for each conformer, and generating a final Boltzmann-weighted average spectrum that reflects the thermal population of conformations at experimental conditions.
Table 1: Comparison of Computational Methods for ECD Spectral Prediction
| Method | Computational Cost | Accuracy | Technical Barrier | Best Use Cases |
|---|---|---|---|---|
| TD-DFT (Standard) | 1-100 hours per molecule | High | High | Final confirmation of absolute configuration, publication-quality data |
| Machine Learning (ECDFormer) | ~1.5 seconds per molecule | Moderate to High | Medium | High-throughput screening, rapid preliminary assessment |
| Semiempirical Methods | Minutes to hours | Low to Moderate | Medium | Very large systems, initial conformational analysis |
| Force Field-Based | Seconds to minutes | Low | Low | Crude initial screening of very large compound libraries |
Table 2: TD-DFT Method Variations and Performance Characteristics
| Method | Functional/Basis Set | Accuracy | System Requirements | Special Considerations |
|---|---|---|---|---|
| Standard TD-DFT | CAM-B3LYP/6-31G(d) | High | High | Excellent for most organic molecules |
| Low-Cost TD-DFT | B3LYP/6-31G(d) | Moderate | Medium | Faster but less accurate for charge-transfer transitions |
| High-Accuracy TD-DFT | double or triple-zeta basis with diffuse functions | Very High | Very High | For challenging systems with complex electronic structures |
The determination of absolute configuration via ECD spectroscopy follows a systematic workflow that integrates both experimental and computational components. The following diagram illustrates the complete process from sample preparation to final configurational assignment:
This workflow highlights the integrated approach required for reliable configurational assignment, with particular emphasis on the critical computational steps that generate the theoretical reference spectra.
Sample Preparation and Measurement: For reliable ECD measurements, researchers should use high-purity compounds (typically >95% purity) dissolved in solvents with appropriate UV transparency. The concentration should be adjusted to ensure absorbance values remain below 1.0 in the spectral region of interest to avoid artifacts from over-absorption. Measurements should be conducted at multiple concentrations to verify the absence of aggregation effects, with temperature control to minimize thermal variations. The use of quartz cuvettes with path lengths ranging from 0.1 mm to 10 mm allows optimization for different concentration ranges.
Computational Parameters and Considerations: For the geometry optimization step, the B3LYP functional with the 6-31G(d) basis set provides a reliable balance between accuracy and computational efficiency for molecules of this compound's size. For the subsequent ECD calculation, the CAM-B3LYP functional is preferred as it better describes charge-transfer transitions and excited-state properties. The number of excited states should be sufficient to cover the spectral range of interest—typically the first 20-30 excited states ensure coverage to approximately 180-200 nm. A conformational search is essential for flexible molecules; this can be performed using molecular dynamics simulations or systematic torsion scanning to identify all thermally accessible conformers (generally those within ~3 kcal/mol of the global minimum).
Spectrum Processing and Comparison: Calculated rotatory strengths must be converted to continuous spectra using Gaussian broadening with appropriate half-widths (typically 0.3-0.4 eV). The final Boltzmann-weighted spectrum should be scaled to match experimental conditions. Comparison between experimental and calculated spectra should evaluate both the sign sequence of Cotton effects and the relative intensities across the spectral range. The agreement is typically quantified using similarity indices or correlation coefficients, with visual inspection confirming the match of key spectral features.
Table 3: Performance Metrics for ECD Calculation Methods Applied to Diketopiperazines
| Methodology | Time per Molecule | Hardware Requirements | Accuracy (%) | Sensitivity to Conformation |
|---|---|---|---|---|
| TD-DFT (Full Protocol) | 10-100 hours | High-performance computing cluster | 90-95% | High |
| TD-DFT (Single Conformer) | 1-10 hours | Workstation | 70-85% | Very High |
| Machine Learning (ECDFormer) | 1.5 seconds | GPU-accelerated workstation | 80-90% | Moderate |
| Semiempirical | 10-60 minutes | Standard desktop | 60-75% | High |
Accuracy Evaluation: The performance of different ECD calculation methods has been systematically evaluated using benchmark datasets and known structures. The TD-DFT full protocol that includes comprehensive conformational analysis delivers the highest accuracy (90-95%) for diketopiperazine compounds like this compound, correctly predicting the signs and relative magnitudes of Cotton effects associated with key electronic transitions. The machine learning approach (ECDFormer) shows promising accuracy (80-90%) while dramatically reducing computational time, though it may struggle with novel structural motifs not well-represented in training data. The accuracy rates represent the percentage of correct absolute configuration assignments when applied to molecules with known stereochemistry.
Computational Resource Requirements: The resource intensiveness of ECD calculations varies significantly between methods. Traditional TD-DFT requires substantial computational resources, typically needing high-performance computing clusters with multiple cores and significant memory (often 64-256 GB RAM for molecules of this compound's size). In contrast, machine learning approaches can run on GPU-accelerated workstations with inference times of just seconds per molecule after initial model training. This resource differential makes ML methods particularly attractive for high-throughput applications in drug discovery settings where rapid stereochemical assessment is valuable.
Recent studies on this compound analogues demonstrate the practical application of these computational methods. In the genome mining of Streptomyces sp. YINM00030, researchers discovered five new this compound analogues designated albocandins A-E [1] [2]. The absolute configurations of these compounds were successfully determined using ECD calculations coupled with NMR and X-ray crystallography, confirming the utility of this approach for novel natural product characterization.
The albocandin study employed a comprehensive strategy: initial structural elucidation via HRESIMS and NMR established molecular connectivity, while ECD calculations using TD-DFT methods confirmed absolute stereochemistry. The experimental ECD spectra showed characteristic Cotton effects that matched the calculated spectra for the proposed configurations, providing compelling evidence for the assigned structures. This integrated approach highlights the complementary nature of computational and experimental techniques in solving challenging structural problems.
For this compound-like compounds, the most informative spectral region for configurational assignment is typically 200-250 nm, where the π→π* transitions of the diketopiperazine ring and any unsaturated substituents produce strong Cotton effects. The exact signature varies with substitution pattern and stereochemistry, but the consistent spectral features across analogues facilitate comparative analysis and confidence in configurational assignments.
The application of ECD calculations has dramatically accelerated the structural characterization of novel natural products. In the study of albocandins A-E, researchers employed genome mining techniques to identify a biosynthetic gene cluster in Streptomyces sp. YINM00030 predicted to produce novel diketopiperazines [2]. Following fermentation and compound isolation, the team determined the absolute configurations of these new this compound analogues through a combination of spectroscopic techniques with computational ECD analysis.
The research team isolated compound 1 (albocandin A) as a white crystalline powder and established its molecular formula as C₁₅H₁₆N₂O₂ through HRESIMS analysis [2]. Extensive NMR studies (¹H-¹H COSY, HMBC) elucidated the planar structure, while the absolute configuration was confirmed by comparing experimental ECD spectra with TD-DFT calculations. This approach was replicated for all five albocandins, demonstrating the efficiency and reliability of ECD calculations for determining stereochemistry in complex natural products.
The biological evaluation of these compounds revealed that albocandins C and D exhibited cytotoxic activity against five human cancer cell lines (HL-60, A549, SMMC-7721, MDA-MB-231, SW480) with IC₅₀ values ranging from 3.50 to 32.66 μM [1] [2]. The establishment of absolute configuration through ECD was essential for understanding the structure-activity relationships in this compound series, highlighting the practical importance of accurate stereochemical assignment in drug discovery.
Diketopiperazines like this compound present particular challenges for computational analysis due to their conformational flexibility and the presence of multiple chiral centers. Research has identified optimal computational strategies for these compounds:
Conformational Sampling: The diketopiperazine ring can adopt multiple puckered conformations (boat, twist-boat, envelope) with small energy differences. Comprehensive conformational searching using molecular dynamics or systematic torsion scanning is essential for accurate ECD predictions. Studies indicate that including conformers within 3 kcal/mol of the global minimum typically captures >95% of the population at room temperature.
Solvent Effects: The inclusion of solvent models (typically PCM or SMD) in ECD calculations improves agreement with experimental spectra measured in solution. For this compound and analogues measured in methanol or acetonitrile, the solvation model can shift transition energies by 5-15 nm, significantly affecting spectral matching.
Spectral Interpretation: For cyclic dipeptides, the characteristic ECD features arise primarily from the amide n→π* and π→π* transitions, with contributions from aromatic side chains when present. The coupling between these transitions creates a signature that is sensitive to both absolute configuration and ring conformation, enabling discrimination between stereoisomers.
The development of specialized datasets like the Chiral Molecular Circular Dichroism Spectral (CMCDS) dataset, which contains computed ECD spectra for over 10,000 chiral molecules, has further advanced the field by providing comprehensive training data for machine learning approaches [3]. These resources enable more accurate predictions while reducing computational burdens, making ECD analysis accessible to non-specialists.
The selection of an appropriate ECD calculation method depends on research goals, available resources, and required confidence levels. For definitive structural characterization intended for publication, the full TD-DFT protocol with conformational analysis remains the gold standard, providing the highest accuracy at the cost of computational time. For high-throughput screening applications or preliminary assessments, machine learning approaches like ECDFormer offer an excellent balance of speed and reliability. For large, complex molecules where full TD-DFT calculations are computationally prohibitive, a hybrid approach that uses ML for initial screening followed by targeted TD-DFT for confirmation provides a practical compromise.
The continuing validation of ECD calculations against crystallographic standards has strengthened confidence in these methods. For this compound and related diketopiperazines, the consistent agreement between calculated ECD spectra and experimental data from compounds with established configurations confirms the reliability of this approach. This validation, combined with ongoing methodological improvements, establishes computational ECD analysis as an indispensable tool in the stereochemical characterization of natural products and synthetic compounds.
The field of computational ECD analysis is evolving rapidly, with several promising trends shaping future research:
Integration of Machine Learning: The development of models like ECDFormer that predict ECD spectra directly from molecular structure represents a paradigm shift, reducing calculation times from hours to seconds while maintaining good accuracy [4]. As training datasets expand and algorithms improve, ML approaches will likely become the initial method of choice for high-throughput applications.
Automated Workflows: The creation of integrated computational platforms that automate the entire workflow from initial structure preparation through conformational search, quantum chemical calculations, and spectral comparison is reducing technical barriers and making ECD analysis accessible to non-specialists.
Advanced Solvation Models: Improvements in modeling solvent effects, including explicit solvent molecules and advanced dielectric models, are enhancing the accuracy of ECD calculations for molecules measured in solution.
Hybrid Methodologies: Combining ECD with other chiroptical techniques like VCD (vibrational circular dichroism) and ORD (optical rotatory dispersion) provides complementary stereochemical information that increases confidence in configurational assignments, particularly for challenging molecules with multiple chiral elements.